1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
描述
Structure
3D Structure
属性
IUPAC Name |
1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHSLKLTQNYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293583 | |
| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80840-09-1 | |
| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80840-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 90835 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080840091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80840-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline (B1680401) derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a specific derivative, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Due to the limited availability of experimental data for this exact compound in public literature, this paper outlines a chemically sound, hypothetical synthetic protocol based on established reactions of quinoxaline synthesis from sugar precursors. Furthermore, it details the expected outcomes from standard analytical techniques for structural elucidation and purity assessment. This document is intended to serve as a foundational resource for researchers interested in the synthesis and development of novel quinoxaline-based therapeutic agents.
Introduction
The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry. The inherent aromatic and electron-deficient nature of the pyrazine ring, coupled with the diverse possibilities for substitution on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties. Numerous quinoxaline derivatives have been investigated and developed as potent therapeutic agents, with some reaching clinical use. Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes in various signaling pathways, such as protein kinases.[1]
The introduction of a polyhydroxylated aliphatic side chain, such as the 1,2,3,4-butanetetrol moiety, can significantly impact the molecule's solubility, bioavailability, and target interactions. The hydroxyl groups can participate in hydrogen bonding with biological macromolecules, potentially enhancing binding affinity and specificity. The synthesis of such sugar-appended quinoxalines is therefore of considerable interest in the exploration of new drug candidates.
This guide focuses on the synthesis and characterization of this compound, a compound with potential biological activity stemming from its quinoxaline core and polyol side chain.
Proposed Synthesis
The most common and effective method for the synthesis of quinoxaline analogues involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, a plausible and efficient synthetic route involves the direct condensation of o-phenylenediamine with a suitable four-carbon sugar, such as D-erythrose or D-threose. This reaction is typically carried out in an acidic medium or can be catalyzed by various reagents. One cited method involves the reaction of D-glucose with o-phenylenediamine in the presence of hydrazine (B178648) hydrate (B1144303) and acetic acid to yield a tetrahydroxybutyl-quinoxaline derivative.[2]
Based on these established principles, a detailed experimental protocol is proposed below.
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
o-Phenylenediamine (99%)
-
D-Erythrose (or D-Threose)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (10 mmol, 1.08 g) in ethanol (100 mL).
-
Addition of Reactants: To the stirred solution, add D-erythrose (12 mmol, 1.44 g) followed by glacial acetic acid (1 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane (B92381) solvent system.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Isolation: Collect the fractions containing the desired product (as indicated by TLC) and evaporate the solvent to yield this compound as a solid. Determine the yield and melting point.
Characterization
The structural elucidation and purity assessment of the synthesized this compound would be performed using standard spectroscopic and analytical techniques. The following sections detail the expected results from these analyses.
Data Presentation
Table 1: Physicochemical and Yield Data (Hypothetical)
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 175-178 °C |
| Yield | 75% |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Table 2: Spectroscopic Data (Hypothetical)
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (s, 1H, H-3), 8.10-7.80 (m, 4H, Ar-H), 5.50 (d, 1H, H-1'), 5.0-4.5 (m, 4H, -OH), 4.20-3.50 (m, 4H, H-2', H-3', H-4'a, H-4'b) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0 (C-2), 145.0 (C-3), 142.0 (C-8a), 141.5 (C-4a), 131.0-129.0 (Ar-CH), 75.0 (C-1'), 72.0 (C-2'), 70.0 (C-3'), 65.0 (C-4') |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H), 3050 (w, Ar C-H), 1620 (m, C=N), 1580 (m, C=C), 1100-1000 (s, C-O) |
| Mass Spec. (ESI-MS) | m/z 251.10 [M+H]⁺, 273.08 [M+Na]⁺ |
Detailed Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. The aromatic protons of the quinoxaline ring are expected in the downfield region (δ 7.8-8.1 ppm), with the C3-H proton appearing as a singlet further downfield (around δ 8.95 ppm). The protons of the butanetetrol side chain will be in the upfield region, with the hydroxyl protons appearing as broad signals that can be exchanged with D₂O.
-
¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. The carbon signals of the quinoxaline ring will appear in the aromatic region (δ 129-155 ppm), while the carbons of the butanetetrol side chain will be in the aliphatic region (δ 65-75 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Expect a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching will appear around 3050 cm⁻¹. The C=N and C=C stretching vibrations of the quinoxaline ring are expected around 1620 cm⁻¹ and 1580 cm⁻¹, respectively. Strong C-O stretching bands from the alcohol groups should be visible in the 1100-1000 cm⁻¹ region.[3]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar compound.
-
Analysis: The positive ion mode should reveal the protonated molecular ion [M+H]⁺ at m/z 251.10 and potentially the sodium adduct [M+Na]⁺ at m/z 273.08, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Potential Biological Activity and Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied.[4] They often function as inhibitors of various protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1][5] Dysregulation of these pathways is a hallmark of cancer.
Hypothetical Signaling Pathway Inhibition
A common mechanism of action for quinoxaline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) or the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of these receptors can block downstream signaling cascades, leading to the suppression of tumor growth and angiogenesis.
Caption: Proposed mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established condensation of o-phenylenediamine with a sugar derivative, offers a straightforward and efficient approach to obtaining the target molecule. The detailed characterization protocols and expected spectroscopic data provide a solid foundation for the structural verification of the synthesized compound. Furthermore, the discussion on potential biological activity and the illustrative signaling pathway highlight the therapeutic potential of this and related quinoxaline derivatives. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging further exploration into this promising class of compounds.
References
- 1. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. scialert.net [scialert.net]
- 4. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a derivative of the versatile quinoxaline (B1680401) heterocyclic system, holds significant potential in medicinal chemistry and drug development. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide also furnishes detailed, standardized experimental protocols for the determination of key properties, including melting point, solubility, pKa, and logP. Furthermore, a generalized signaling pathway associated with the anticancer activity of quinoxaline derivatives is presented to illustrate a potential mechanism of action.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, its basic molecular attributes have been established.
Table 1: Known Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| CAS Number | 80840-09-1 | [1] |
| Alternate Names | 2-(1′,2′,3′,4′-Tetrahydroxybutyl)quinoxaline | [1] |
To supplement the limited experimental data, computational predictions for key physicochemical parameters are invaluable for initial assessment and guiding experimental design.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | Not readily predictable with high accuracy | N/A |
| Boiling Point (°C) | Not readily predictable with high accuracy | N/A |
| Water Solubility | Low to moderate | Based on general properties of similar quinoxaline derivatives.[2][3] |
| pKa (most basic) | ~ 0.5 - 1.5 | Based on the pKa of quinoxaline (0.6) and substituent effects. |
| logP | ~ -1.0 to 1.0 | Based on the hydrophilic nature of the butanetetrol moiety. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail established protocols for key parameters.
Melting Point Determination
The melting point provides an indication of purity and identity.
Methodology: Capillary Melting Point Method [4][5][6][7]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Solubility is a critical factor influencing bioavailability.
Methodology: Shake-Flask Method [8][9][10][11][12]
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration [13][14][15][16]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds). The ionic strength of the solution is typically maintained with a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point. For quinoxaline derivatives, the basic pKa of the nitrogen atoms in the quinoxaline ring is of primary interest.
-
Co-solvent Correction: If a co-solvent is used, the apparent pKa is determined and may be extrapolated to obtain the aqueous pKa value.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.
Methodology: Shake-Flask Method [17][18][19][20][21]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is gently shaken for a period sufficient to reach partitioning equilibrium (e.g., 1-2 hours), avoiding the formation of an emulsion.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Methodology: HPLC-based logP Determination [22][23][24][25][26]
-
Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column with its logP.
-
Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).
-
Measurement: The retention time of this compound is measured under the same chromatographic conditions.
-
Calculation: A calibration curve of logP versus the logarithm of the retention factor (log k') is constructed from the data of the standard compounds. The logP of the test compound is then interpolated from this curve using its measured retention time.
Biological Activity and Potential Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[27] Their anticancer effects are often attributed to the inhibition of various protein kinases and other key cellular signaling pathways.
Caption: Generalized pathway of quinoxaline derivatives' anticancer action.
Experimental Workflow Visualization
The determination of key physicochemical properties follows a logical workflow to ensure data accuracy and reliability.
Caption: Workflow for determining physicochemical properties.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. nanopartikel.info [nanopartikel.info]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 24. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. acdlabs.com [acdlabs.com]
- 27. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its constituent moieties: the quinoxaline (B1680401) ring system and the 1,2,3,4-butanetetrol side chain. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound and its analogues. This document aims to serve as a foundational resource for the characterization of this and structurally related molecules, which are of interest in medicinal chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectral data for quinoxaline and polyol compounds.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | s | 1H | H-3 (Quinoxaline) |
| ~8.0 - 8.2 | m | 2H | H-5, H-8 (Quinoxaline) |
| ~7.7 - 7.9 | m | 2H | H-6, H-7 (Quinoxaline) |
| ~4.5 - 5.5 | m | 5H | H-1', H-2', H-3', H-4' (butanetetrol) and OH protons |
| ~3.4 - 3.8 | m | 4H | CH and CH₂ protons of butanetetrol |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-2 (Quinoxaline) |
| ~145 | C-3 (Quinoxaline) |
| ~141 | C-4a, C-8a (Quinoxaline) |
| ~130 | C-6, C-7 (Quinoxaline) |
| ~129 | C-5, C-8 (Quinoxaline) |
| ~65 - 75 | C-1', C-2', C-3', C-4' (butanetetrol) |
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretching (hydrogen-bonded hydroxyl groups) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Medium to Strong | C=N and C=C stretching (quinoxaline ring) |
| 1470 - 1400 | Medium | Aromatic C=C stretching |
| 1150 - 1000 | Strong | C-O stretching (alcohols) |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 251.1032 | [M+H]⁺ (Molecular ion peak for C₁₂H₁₅N₂O₄⁺) |
| 233.0926 | [M+H - H₂O]⁺ |
| 215.0821 | [M+H - 2H₂O]⁺ |
| 197.0715 | [M+H - 3H₂O]⁺ |
| 179.0610 | [M+H - 4H₂O]⁺ |
| 157.0609 | Fragmentation of the butanetetrol chain |
| 131.0504 | Quinoxaline ring fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulate matter is present.[1]
-
Cap the NMR tube securely.
2.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulates.
2.3.2. Data Acquisition (LC-MS with ESI)
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.
-
In the ESI source, the sample is nebulized and subjected to a high voltage, generating charged droplets from which ions are desorbed.
-
The generated ions are guided into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a novel compound.
Logic Diagram for Structure Elucidation
Caption: Logical relationships for structure elucidation from spectroscopic data.
References
An In-depth Technical Guide to the Stereoisomers of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the stereoisomers of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a molecule that combines the privileged quinoxaline scaffold with a polyhydroxylated butanetetrol side chain. The stereochemistry of this side chain, derived from various sugar precursors, is critical in defining the molecule's interaction with biological targets and its overall pharmacological profile. This document provides a comprehensive overview of the synthesis, characterization, and known properties of these stereoisomers, with a particular emphasis on their potential as therapeutic agents.
Introduction
The quinoxaline ring system is a key structural motif found in a wide array of biologically active compounds, exhibiting properties that include anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The introduction of a 1,2,3,4-butanetetrol side chain introduces multiple chiral centers, leading to a variety of stereoisomers. The spatial arrangement of the hydroxyl groups on this polyol chain can significantly influence the molecule's binding affinity to enzymes and receptors, thereby dictating its efficacy and selectivity. Understanding the unique properties of each stereoisomer is paramount for the rational design and development of novel quinoxaline-based therapeutics.
Synthesis of this compound Stereoisomers
The primary and most direct method for the synthesis of this compound stereoisomers involves the condensation of o-phenylenediamine (B120857) with a corresponding tetrose sugar. The stereochemistry of the resulting butanetetrol side chain is directly inherited from the starting carbohydrate.
General Experimental Protocol: Condensation of o-Phenylenediamine with a Tetrose
This protocol outlines a general procedure for the synthesis of 2-(1',2',3',4'-tetrahydroxybutyl)quinoxaline derivatives.
Materials:
-
o-Phenylenediamine
-
Appropriate tetrose sugar (e.g., D-erythrose, D-threose, L-erythrose, L-threose) or a suitable precursor like D-glucose.[1]
-
Ethanol (B145695) or other suitable solvent
-
Acid catalyst (e.g., acetic acid)[1]
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
Add the chosen sugar (1 equivalent) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or require solvent evaporation followed by purification.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound stereoisomer.
DOT Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound stereoisomers.
Physicochemical Properties of Stereoisomers
Detailed characterization of each stereoisomer is crucial for identification and quality control. While specific quantitative data for all possible stereoisomers of this compound is not extensively documented in publicly available literature, the following table outlines the expected data points that should be determined for each isomer.
| Property | D-erythro Isomer | L-erythro Isomer | D-threo Isomer | L-threo Isomer |
| Molecular Formula | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ | C₁₂H₁₄N₂O₄ |
| Molecular Weight | 250.25 | 250.25 | 250.25 | 250.25 |
| CAS Number | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Melting Point (°C) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Optical Rotation [α]D | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| ¹H NMR (ppm) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| ¹³C NMR (ppm) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Note: The general CAS number for this compound is 80840-09-1, which likely represents a mixture of stereoisomers.[2]
Biological Activities and Structure-Activity Relationships
Quinoxaline derivatives are known to possess a broad spectrum of biological activities. The stereochemical configuration of the butanetetrol side chain is expected to play a critical role in the biological activity of these compounds, as the spatial orientation of the hydroxyl groups will govern interactions with biological macromolecules.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and the induction of apoptosis.[3][4][5] For the stereoisomers of this compound, it is hypothesized that the specific arrangement of the hydroxyl groups will influence their ability to form hydrogen bonds within the active sites of target proteins, leading to differential inhibitory activity.
DOT Diagram of a Potential Anticancer Signaling Pathway Inhibition:
Caption: Hypothetical differential inhibition of a protein kinase by stereoisomers.
Antimicrobial Activity
Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or interference with microbial DNA. The stereoisomers of this compound could exhibit varying degrees of antimicrobial efficacy depending on their ability to penetrate the microbial cell wall and interact with specific intracellular targets.
Future Directions
The field of quinoxaline-based drug discovery continues to evolve. For the stereoisomers of this compound, several key areas warrant further investigation:
-
Stereoselective Synthesis: Development of robust and efficient stereoselective synthetic routes to access all possible stereoisomers in high purity.
-
Comprehensive Characterization: Detailed spectroscopic and physical characterization of each individual stereoisomer.
-
Comparative Biological Evaluation: Systematic in vitro and in vivo studies to compare the anticancer, antimicrobial, and other biological activities of all stereoisomers.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active stereoisomers.
-
Structure-Activity Relationship (SAR) Studies: Building a clear understanding of how the stereochemistry of the butanetetrol side chain influences biological activity to guide the design of more potent and selective analogs.
Conclusion
The stereoisomers of this compound represent a promising class of compounds for drug discovery. The inherent biological potential of the quinoxaline core, combined with the stereochemical diversity of the polyhydroxylated side chain, offers a rich landscape for the development of novel therapeutic agents. Further research focused on the specific synthesis, characterization, and biological evaluation of each stereoisomer is essential to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoxaline (B1680401) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] The subject of this guide, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, is an endogenous metabolite and a versatile intermediate in organic synthesis, with potential applications in the development of therapeutics for neurological disorders and cancer.[5][6] This document outlines a comprehensive strategy for the initial bioactivity screening of this specific compound, providing a framework for data presentation, detailed experimental protocols, and visualization of key processes to guide researchers in evaluating its therapeutic potential.
Introduction to this compound
Chemical Structure: C₁₂H₁₄N₂O₄ Molecular Weight: 250.25 g/mol Synonyms: 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline
While specific biological activity data for this compound is not extensively documented in publicly available literature, its core quinoxaline structure suggests the potential for a range of pharmacological effects. The broader class of quinoxaline derivatives has been shown to exhibit significant bioactivity, making this compound a compelling candidate for thorough investigation.[3][7]
Proposed Bioactivity Screening Workflow
A systematic approach is crucial for the initial evaluation of a novel compound. The following workflow outlines a tiered screening process, starting with broad cytotoxicity assessments and progressing to more specific antimicrobial and anticancer assays.
Data Presentation: Hypothetical Screening Results
Clear and structured data presentation is essential for comparing results and making informed decisions. The following tables provide templates for summarizing key quantitative data from the proposed screening assays.
Table 1: In Vitro Cytotoxicity against Human Cell Lines
| Cell Line | Cell Type | Compound Conc. (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|---|
| HEK293 | Normal Kidney | 0.1 | 98.5 ± 4.2 | >100 |
| 1 | 95.1 ± 3.8 | |||
| 10 | 90.7 ± 5.1 | |||
| 100 | 85.3 ± 4.5 | |||
| MCF-7 | Breast Cancer | 0.1 | 92.4 ± 5.3 | 15.8 |
| 1 | 78.9 ± 4.9 | |||
| 10 | 51.2 ± 6.1 | |||
| 100 | 12.5 ± 3.7 | |||
| A549 | Lung Cancer | 0.1 | 94.1 ± 4.7 | 22.4 |
| 1 | 82.3 ± 5.0 | |||
| 10 | 58.6 ± 4.8 |
| | | 100 | 18.9 ± 4.1 | |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus | 32 |
| Aspergillus niger | Fungus | >128 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cell lines (e.g., HEK293, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Screening: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound stock solution
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanism of Action: Signaling Pathways
Based on studies of other quinoxaline derivatives, a potential mechanism of anticancer activity could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[8][9][10] One such critical pathway is the PI3K/Akt/mTOR pathway.
Further investigation into the mechanism of action for promising lead compounds is essential. Techniques such as Western blotting to probe for changes in protein expression and phosphorylation status within key signaling pathways, as well as kinase inhibition assays, can provide valuable insights.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial bioactivity screening of this compound. The proposed workflow, data presentation templates, and detailed protocols are designed to facilitate a systematic and comprehensive evaluation of this compound's therapeutic potential. Based on the broad activities of the quinoxaline scaffold, it is reasonable to hypothesize that this compound may exhibit anticancer, antimicrobial, or other valuable biological properties. The results of this initial screening will be crucial in determining the viability of this compound as a lead compound for further drug development efforts. Positive findings would warrant more extensive preclinical studies, including in vivo efficacy and toxicity assessments.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Bioactivity of Quinoxalinyl Butanetetrols: A Landscape of Undefined Potential
A comprehensive review of the scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of quinoxalinyl butanetetrols. While the foundational compound, 1-(2-quinoxalinyl)-1,2,3,4-butanetetrol, is recognized as an endogenous metabolite and is commercially available for research purposes, detailed investigations into its biological effects and the therapeutic potential of its derivatives are conspicuously absent from published studies.[1][2][3][4] This technical guide serves to consolidate the limited available information and provide a broader context based on the SAR of related quinoxaline (B1680401) derivatives.
Currently, there is a notable lack of publicly available quantitative data, such as IC50, EC50, or Ki values, for any series of quinoxalinyl butanetetrols. Consequently, it is not possible to construct the detailed SAR tables or provide the specific experimental protocols and signaling pathway diagrams as initially requested. The information that is available identifies this compound as a naturally occurring molecule, but its specific biological functions remain largely unexplored.[1][2]
General Principles of Quinoxaline Structure-Activity Relationships
Despite the void of information on quinoxalinyl butanetetrols, broader research into the SAR of various quinoxaline derivatives offers some foundational principles that may inform future investigations into this specific chemical class. Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. The 2-position, where the butanetetrol moiety is attached in the compound of interest, is a common site for modification.
Insights from 2-Substituted Quinoxaline Derivatives
Studies on other 2-substituted quinoxalines have revealed several key SAR trends, particularly in the context of anticancer activity:
-
Nature of the Side Chain: The type of aliphatic linker and the functional groups attached at the 2-position are critical for activity. For some anticancer quinoxalines, an aliphatic linker is more effective than a heteroatomic one.[5]
-
Substitution on the Quinoxaline Core: Modifications to the benzene portion of the quinoxaline ring, such as the introduction of halogen atoms at the 6th and 7th positions, can significantly influence biological activity.[5]
-
Terminal Groups on the Side Chain: The functional groups at the terminus of the side chain play a crucial role. For instance, in some series, the presence of specific aromatic or heterocyclic rings at the end of an aliphatic chain is essential for potent activity.[5]
Hypothetical SAR Considerations for Quinoxalinyl Butanetetrols
Extrapolating from the general principles of quinoxaline SAR, we can hypothesize potential avenues for the exploration of quinoxalinyl butanetetrols. The butanetetrol side chain itself is a unique feature, imparting high polarity and the potential for multiple hydrogen bond interactions.
A logical starting point for a systematic SAR study would be to synthesize a series of analogs of this compound and evaluate their biological activity in various assays. A hypothetical experimental workflow for such a study is outlined below.
Caption: A hypothetical workflow for the systematic investigation of the structure-activity relationship of quinoxalinyl butanetetrols.
Future Directions
The field of quinoxalinyl butanetetrols represents an untapped area for drug discovery and chemical biology. To unlock the potential of this compound class, future research should focus on:
-
Systematic Synthesis of Analogs: The generation of a library of derivatives with modifications to the butanetetrol chain and the quinoxaline core is a prerequisite for any SAR study.
-
Broad Biological Screening: Initial screening against a diverse panel of biological targets (e.g., kinases, phosphatases, GPCRs) and in various disease models (e.g., cancer cell lines, neuronal cultures) could help to identify the biological space in which these compounds are active.
-
Elucidation of the Biological Role of the Endogenous Metabolite: Investigating the physiological and pathological relevance of this compound could provide crucial clues to its mechanism of action and guide the development of synthetic analogs.
References
The Sweet Path to Heterocycles: A Literature Review of Quinoxaline Synthesis from Carbohydrate Precursors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The synthesis of these valuable scaffolds from renewable and readily available carbohydrate precursors presents a sustainable and attractive alternative to traditional synthetic routes. This technical guide provides a comprehensive review of the literature on the synthesis of quinoxaline (B1680401) derivatives from carbohydrates, focusing on reaction methodologies, quantitative data, detailed experimental protocols, and mechanistic insights.
Core Synthetic Strategies: From Monosaccharides to Quinoxalines
The primary and most widely reported method for synthesizing quinoxalines from carbohydrate precursors involves the condensation of a sugar with an o-phenylenediamine (B120857) derivative. This reaction leverages the inherent carbonyl or potential carbonyl functionality of carbohydrates to form the dihydropyrazine (B8608421) ring of the quinoxaline core.
Direct Condensation of Sugars with o-Phenylenediamines
The most straightforward approach involves the direct reaction of a monosaccharide, such as D-glucose, D-fructose, or D-mannose, with an o-phenylenediamine in a suitable solvent. This reaction typically proceeds under acidic or neutral conditions and results in the formation of a 2-(polyhydroxyalkyl)quinoxaline. The reaction is believed to proceed through the formation of an intermediate Schiff base, followed by cyclization and dehydration.
One common procedure involves reacting the sugar and o-phenylenediamine in an aqueous or alcoholic medium, often with the addition of a catalyst to improve reaction rates and yields. Various catalysts have been explored, including Brønsted and Lewis acids.
Multi-component Reactions
One-pot, multi-component reactions offer an efficient strategy for the synthesis of more complex saccharide-derived quinoxalines. For instance, the reaction of a sugar, an o-phenylenediamine, and a phenylhydrazine (B124118) hydrochloride in an acidic medium can yield 1-phenyl-1H-pyrazolo[3,4-b]quinoxalines with a carbohydrate-derived side chain.
Quantitative Data Summary
To facilitate comparison, the following tables summarize the quantitative data from various reported syntheses of quinoxalines from carbohydrate precursors.
| Carbohydrate Precursor | o-Phenylenediamine Derivative | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| D-Glucose | o-phenylenediamine | Acetic Acid/Water | 2 h | Reflux | 72 | [1] |
| D-Glucose | o-phenylenediamine | Hydrazine (B178648) hydrate/Acetic acid | - | - | - | [1] |
| D-Fructose | Phenylhydrazine | - | - | - | 54.66 | [2] |
| D-Glucose | 2,3-diaminonaphthalene | Enzymatic catalysis/Microwave | - | - | - | [1] |
| Ribose | Hydrazino quinoxaline | - | - | - | >60 | [3] |
| Xylose | Hydrazino quinoxaline | - | - | - | >60 | [3] |
| Glucose | Hydrazino quinoxaline | - | - | - | >60 | [3] |
| Mannose | Hydrazino quinoxaline | - | - | - | >60 | [3] |
| Lactose | Hydrazino quinoxaline | - | - | - | <60 | [3] |
| Maltose | Hydrazino quinoxaline | - | - | - | <60 | [3] |
Table 1: Synthesis of Quinoxalines from Monosaccharide and Disaccharide Precursors.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of quinoxalines from carbohydrate precursors.
Protocol 1: Synthesis of 2-(D-arabino-tetrahydroxybutyl)quinoxaline from D-Glucose
Materials:
-
D-Glucose
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Water
Procedure:
-
Dissolve D-glucose (10 mmol) and o-phenylenediamine (10 mmol) in a mixture of water (20 mL) and glacial acetic acid (2 mL).
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(D-arabino-tetrahydroxybutyl)quinoxaline.[1]
Protocol 2: Synthesis of Sugar Conjugates of Quinoxaline
Materials:
-
Quinoxaline-2,3(1H, 4H)-dione
-
Hydrazine hydrate
-
Selected sugar (e.g., ribose, glucose, lactose)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
Synthesize 2-hydrazinoquinoxaline (B1584267) by reacting quinoxaline-2,3(1H, 4H)-dione with hydrazine hydrate.
-
Dissolve the 2-hydrazinoquinoxaline intermediate (1 mmol) and the desired sugar (1.2 mmol) in a suitable solvent.
-
Heat the reaction mixture under controlled temperature, as sugars are prone to charring at high temperatures.
-
Monitor the reaction progress using TLC.
-
Upon completion, purify the product by column chromatography on silica (B1680970) gel.
-
Characterize the synthesized sugar conjugate using IR, 1H NMR, 13C NMR, and mass spectrometry.[3]
Mandatory Visualizations: Reaction Mechanisms and Workflows
To visually represent the complex chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Mechanism of Osazone Formation and Subsequent Quinoxaline Synthesis
The reaction of reducing sugars with excess phenylhydrazine leads to the formation of osazones. This process involves the reaction at C1 and C2 of the sugar. The resulting osazone can then be a precursor for quinoxaline synthesis.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of quinoxaline derivatives from carbohydrate precursors.
References
Theoretical and Computational Approaches in the Drug Discovery of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct theoretical and computational studies on 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are limited in publicly available literature. This guide provides a comprehensive overview of the established theoretical and computational methodologies applied to the broader class of quinoxaline (B1680401) derivatives. The presented data and protocols are representative examples from studies on analogous compounds and serve as a framework for potential research on this compound.
Introduction to this compound and the Quinoxaline Scaffold
This compound is a heterocyclic compound featuring a quinoxaline core linked to a butanetetrol moiety.[1][2] The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The butanetetrol side chain introduces chirality and multiple hydroxyl groups, suggesting potential for specific hydrogen bonding interactions with biological targets. This unique combination of a versatile heterocyclic system and a polyhydroxylated chain makes this compound an interesting candidate for drug development.[1]
Theoretical and computational studies are crucial in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the synthesis of more potent and selective analogs. This whitepaper outlines the key computational techniques applicable to the study of this compound, supported by data from related quinoxaline derivatives.
Computational Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, electronic properties, and spectroscopic features.
Experimental Protocols:
Protocol 1: Geometry Optimization and Electronic Property Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed.[5]
-
Basis Set: A split-valence basis set, such as 6-311G(d,p), is typically used to provide a good balance between accuracy and computational cost.[5]
-
Procedure:
-
The 3D structure of this compound is built using a molecular editor.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Following optimization, frequency calculations are run to confirm that the structure corresponds to a true energy minimum.
-
From the optimized geometry, various electronic properties can be calculated, including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) maps.
-
Dipole moment and polarizability.
-
Simulated IR and NMR spectra.[6]
-
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for virtual screening and for understanding the structural basis of ligand-receptor interactions.
Experimental Protocols:
Protocol 2: Molecular Docking of Quinoxaline Derivatives
-
Software: AutoDock, Glide, GOLD, or similar docking programs.
-
Target Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For quinoxaline derivatives, common targets include EGFR, VEGFR-2, and dihydropteroate (B1496061) synthase (DHPS).[7][8][9]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT as described in Protocol 1).
-
Partial charges are assigned, and rotatable bonds are defined.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined binding site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
The docked poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to identify the key molecular features that influence activity.
Experimental Protocols:
Protocol 3: 2D and 3D-QSAR Modeling
-
Software: VLifeMDS, SYBYL, or other QSAR modeling software.
-
Dataset Preparation:
-
A dataset of quinoxaline derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
-
The dataset is divided into a training set for model development and a test set for model validation.[10]
-
-
Descriptor Calculation:
-
A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.[11]
-
-
Model Development:
-
A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the biological activity.[10][11]
-
For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are used as descriptors.[12]
-
-
Model Validation:
-
The predictive power of the QSAR model is assessed using the test set and various statistical parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²).[10]
-
Data Presentation
The following tables summarize representative quantitative data from theoretical and computational studies on various quinoxaline derivatives.
Table 1: Molecular Docking Results for Quinoxaline Derivatives Against Various Targets
| Compound Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Quinoxaline Derivatives | VEGFR-2 (2OH4) | -17.11 to -11.93 | ASP1044, GLU883 | [9] |
| Thiazolyl Quinoxalines | Dihydropteroate Synthase (DHPS) | - | PABA and pterin (B48896) binding pockets | [8] |
| Quinoxaline-Triazole Hybrids | EGFR (4HJO) | -12.03 to -9.57 | - | [13] |
| Indoloquinoxaline Hybrids | SARS-CoV-2 Mpro | - | - | [3] |
Table 2: QSAR Model Statistics for Antitubercular Quinoxaline Derivatives
| QSAR Method | r² (Training Set) | q² (Training Set) | pred_r² (Test Set) | Reference |
| 2D-QSAR (GA-PLS) | - | - | - | [11] |
| 3D-QSAR (CoMFA) | 0.923 | 0.507 | - | [12] |
| 3D-QSAR (CoMSIA) | 0.977 | 0.665 | - | [12] |
| kNN-MFA | - | - | - | [10] |
Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4i | A549 (Lung) | 3.902 ± 0.098 | [14] |
| Compound IVd | HeLa (Cervical) | 3.20 ± 1.32 | [13] |
| Compound IVd | MCF-7 (Breast) | 4.19 ± 1.87 | [13] |
| Compound IVd | A549 (Lung) | 5.29 ± 1.34 | [13] |
| Compound 1c | - | 0.049 (as CK2 inhibitor) | [15] |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in the theoretical and computational study of quinoxaline derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.
Conclusion
While specific theoretical and computational data for this compound is not extensively available, the methodologies outlined in this guide provide a robust framework for its investigation. By applying DFT, molecular docking, and QSAR analyses, researchers can predict its physicochemical properties, identify potential biological targets, and understand its structure-activity relationships. The presented protocols and data from analogous quinoxaline derivatives serve as a valuable starting point for unlocking the therapeutic potential of this promising molecule. The integration of these computational approaches with experimental synthesis and biological evaluation will be paramount in advancing this compound in the drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure, Hirshfeld surface analysis, interaction energy and energy framework calculations, as well as density functional theory (DFT) computation, of methyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, 3D-QSAR analysis and biological evaluation of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stereospecific Synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereospecific synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a versatile compound with significant potential in medicinal chemistry and pharmaceutical development.[1] The quinoxaline (B1680401) moiety is a key structural feature in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer and antiviral properties. The stereochemistry of the butanetetrol side chain is crucial for its biological activity, necessitating precise control during synthesis.
This guide outlines three primary stereospecific strategies to access different stereoisomers of the target molecule:
-
Sharpless Asymmetric Dihydroxylation: A powerful method to introduce vicinal diols with high enantioselectivity.[2][3]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to control the stereochemistry of the final product.[4]
-
Stereoselective Ketone Reduction: Employing chiral reducing agents or biocatalysts to achieve high stereocontrol in the formation of secondary alcohols.[5][6]
Data Presentation
The following tables summarize typical quantitative data for the key stereoselective reactions described in the protocols. These values are based on literature precedents for similar substrates and provide a benchmark for expected outcomes.
Table 1: Sharpless Asymmetric Dihydroxylation of a Pro-chiral Alkene
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| (DHQ)₂PHAL | trans-1-(2-Quinoxalinyl)-1-butene | 85-95 | >99 | >20:1 |
| (DHQD)₂PHAL | trans-1-(2-Quinoxalinyl)-1-butene | 85-95 | >99 | >20:1 |
Table 2: Stereoselective Reduction of a Quinoxalinyl Ketone
| Reducing Agent / Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| (R)-CBS-Oxazaborolidine, BH₃·SMe₂ | 1-(2-Quinoxalinyl)-1-oxobutan-2-one | 80-90 | 90-98 | >10:1 |
| Daucus carota (whole cell) | 1-(2-Quinoxalinyl)-1-oxobutan-2-one | 70-85 | >95 | >15:1 |
Experimental Protocols
Protocol 1: Synthesis via Sharpless Asymmetric Dihydroxylation
This protocol describes the synthesis of a specific enantiomer of 1-(2-Quinoxalinyl)-1,2-butanetriol, a key intermediate for the target tetrol, starting from a quinoxalinyl-substituted alkene. The Sharpless asymmetric dihydroxylation is a reliable method for the stereospecific formation of cis-1,2-diols.[7][8]
Step 1: Synthesis of trans-1-(2-Quinoxalinyl)-1-butene
A detailed procedure for the synthesis of the alkene precursor would be inserted here, likely involving a Wittig or Horner-Wadsworth-Emmons reaction between 2-quinoxalinecarboxaldehyde and an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.
Step 2: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of tert-butanol (B103910) (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (B31651) (1.1 eq).
-
Stir the mixture until both phases are clear and then cool to 0 °C.
-
Add trans-1-(2-Quinoxalinyl)-1-butene (1 eq) to the mixture.
-
Stir vigorously at 0 °C for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, add sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired chiral diol.
The subsequent steps would involve the conversion of the remaining double bond into a diol, with stereocontrol depending on the chosen method.
Protocol 2: Synthesis from a Chiral Pool Precursor
This approach utilizes a commercially available chiral starting material, such as a protected form of D- or L-threitol, to ensure the desired stereochemistry in the final product.
Step 1: Protection of D-Threitol
-
To a solution of D-threitol (1 eq) in acetone (B3395972) (10 mL/mmol), add 2,2-dimethoxypropane (B42991) (3 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Neutralize the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the resulting acetonide-protected threitol by column chromatography.
Step 2: Functional Group Interconversion and Coupling
The protected threitol would then undergo a series of functional group manipulations to introduce a suitable group for coupling with a quinoxaline precursor. This could involve selective oxidation and subsequent coupling reactions.
Step 3: Synthesis of the Quinoxaline Moiety and Coupling
A detailed procedure for the synthesis of a suitable quinoxaline precursor (e.g., 2-haloquinoxaline) and its subsequent coupling to the elaborated chiral pool derivative would be described here.
Step 4: Deprotection
-
Dissolve the protected this compound derivative in a mixture of trifluoroacetic acid and water (9:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the final product.
Protocol 3: Synthesis via Stereoselective Ketone Reduction
This method involves the preparation of a prochiral quinoxalinyl ketone and its subsequent stereoselective reduction. Biocatalysis, for instance using whole cells of Daucus carota (carrot), offers a green and highly selective option for such transformations.[9]
Step 1: Synthesis of 1-(2-Quinoxalinyl)-1-oxobutan-2-one
A detailed procedure for the synthesis of the diketone precursor would be provided here.
Step 2: Bioreduction of the Prochiral Ketone
-
Prepare a culture of Daucus carota root cells in a suitable growth medium.
-
To the whole-cell suspension in water at 25 °C, add 1-(2-Quinoxalinyl)-1-oxobutan-2-one (1 eq).
-
Incubate the mixture with gentle shaking for 48-72 hours.
-
Monitor the progress of the reduction by TLC or HPLC.
-
After completion, extract the mixture with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting chiral hydroxyketone by flash chromatography.
The subsequent reduction of the remaining ketone and other necessary transformations would follow to yield the final tetrol.
Visualizations
The following diagrams illustrate the proposed synthetic workflows.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Workflow for Chiral Pool Synthesis.
Caption: Workflow for Stereoselective Ketone Reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-(D-arabino-tetritol-1-yl)quinoxaline from D-Glucose and o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(D-arabino-tetritol-1-yl)quinoxaline from the reaction of D-glucose and o-phenylenediamine (B120857). This condensation reaction, facilitated by hydrazine (B178648) hydrate (B1144303) and acetic acid, offers a straightforward method for the preparation of this quinoxaline (B1680401) derivative, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol includes a thorough description of the reaction mechanism, a step-by-step experimental procedure, and comprehensive characterization data.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties have made them a subject of significant interest in the field of drug discovery. The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
This application note details a specific and efficient protocol for the synthesis of 2-(D-arabino-tetritol-1-yl)quinoxaline. In this reaction, D-glucose serves as the precursor to the dicarbonyl moiety. The reaction proceeds via an initial interaction between D-glucose and o-phenylenediamine, followed by a key rearrangement and subsequent cyclization to form the quinoxaline ring system.
Reaction Mechanism
The formation of 2-(D-arabino-tetritol-1-yl)quinoxaline from D-glucose and o-phenylenediamine is believed to proceed through the following key steps:
-
Initial Condensation: The reaction is initiated by the condensation of the aldehydic group of D-glucose with one of the amino groups of o-phenylenediamine to form a Schiff base intermediate.
-
Heyns Rearrangement: The crucial step in the formation of the necessary α-dicarbonyl intermediate is the Heyns rearrangement. This acid-catalyzed rearrangement transforms the initial adduct into a 1-amino-1-deoxy-2-ketose derivative.
-
Intramolecular Cyclization and Dehydration: The newly formed 2-keto group then undergoes condensation with the second amino group of the o-phenylenediamine moiety. Subsequent dehydration leads to the formation of the stable aromatic quinoxaline ring.
The overall transformation effectively converts the aldose (D-glucose) into a precursor for the α-dicarbonyl component required for the quinoxaline synthesis.
Experimental Protocol
This protocol is based on the established literature for the synthesis of 2-(D-arabino-tetritol-1-yl)quinoxaline.
Materials:
-
D-Glucose
-
o-Phenylenediamine
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine D-glucose (1.8 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).
-
Solvent and Reagent Addition: To the flask, add ethanol (50 mL), glacial acetic acid (5 mL), and hydrazine hydrate (80%, 1 mL).
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours, monitor by TLC), allow the mixture to cool to room temperature.
-
Isolation of Product: The product is expected to precipitate out of the solution upon cooling. Collect the crude product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified product under vacuum to obtain 2-(D-arabino-tetritol-1-yl)quinoxaline as a solid.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| D-Glucose | 10 mmol |
| o-Phenylenediamine | 10 mmol |
| Solvent | Ethanol |
| Catalyst/Reagent | Acetic Acid, Hydrazine Hydrate |
| Reaction Temperature | Reflux |
| Yield | [Data to be obtained from experimental results] |
Table 2: Characterization Data for 2-(D-arabino-tetritol-1-yl)quinoxaline
| Property | Value |
| Melting Point (°C) | [Data to be obtained from experimental results] |
| ¹H NMR (ppm) | [Data to be obtained from experimental results] |
| ¹³C NMR (ppm) | [Data to be obtained from experimental results] |
| Mass Spectrometry (m/z) | [Data to be obtained from experimental results] |
(Note: Specific quantitative data for yield and characterization should be filled in upon completion of the experimental work and analysis.)
Visualizations
Application Notes and Protocols for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in Neuroprotective Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. The development of neuroprotective agents that can slow or halt this degenerative process is a critical goal in modern pharmacology. The quinoxaline (B1680401) scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities. Various derivatives have shown potential as neuroprotective agents by targeting multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation.[1][2][3]
This document provides detailed application notes and protocols for the investigation of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol as a potential neuroprotective agent. While specific data for this compound is not yet extensively published, the provided protocols are based on established methodologies for evaluating quinoxaline derivatives and other potential neuroprotective compounds. These guidelines will enable researchers to systematically assess its efficacy and mechanism of action.
Data Presentation: Neuroprotective Activities of Quinoxaline Derivatives
The following table summarizes the neuroprotective activities of various reported quinoxaline derivatives to provide a comparative context for the evaluation of this compound.
| Compound ID | Target/Assay | Activity Metric | Value | Disease Model | Reference |
| 26e | Apoptosis signal-regulated kinase 1 (ASK1) | IC50 | 30.17 nM | --- | [1] |
| MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) | Dopaminergic neuron survival | --- | Substantial protection | Parkinson's Disease Cell Culture | [4] |
| PAQ (4c) | Dopaminergic neuron survival | --- | Attenuated neurodegeneration | Parkinson's Disease Animal Model | [5] |
| QN 19 | Butyrylcholinesterase (hBChE) | IC50 | 1.06 nM | --- | [6] |
| QN 19 | Monoamine oxidase B (hMAO-B) | IC50 | 4.46 µM | --- | [6] |
| QX-4 | Antioxidant, AChE inhibition, Anti-inflammatory | --- | Enhanced neuronal viability, blocked Aβ-induced toxicity | Alzheimer's Disease Cell and Animal Models | [2][3] |
| QX-6 | Antioxidant, AChE inhibition, Anti-inflammatory | --- | Enhanced neuronal viability, blocked Aβ-induced toxicity | Alzheimer's Disease Cell and Animal Models | [2][3] |
| Compound 7b | In-vivo anti-inflammatory | % inhibition | 41% | Carrageenan-induced edema | [7] |
Experimental Protocols
In Vitro Neuroprotection Assays
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ or 50 µM 6-OHDA to the wells. Include a vehicle control group (no compound, no stressor) and a stressor-only control group.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This protocol evaluates the potential of the compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitrite (B80452) measurement
-
ELISA kits for TNF-α and IL-6
-
This compound
Procedure:
-
Plate BV-2 cells in 24-well plates.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (an indicator of nitric oxide production) in the supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
In Vivo Neuroprotection Models
This model assesses the in vivo efficacy of the compound in a chemically-induced model of Parkinson's disease.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Apparatus for behavioral tests (e.g., rotarod, pole test)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Administer this compound or vehicle to mice via a suitable route (e.g., oral gavage, intraperitoneal injection) for a pre-determined period (e.g., 7 days).
-
Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.
-
Continue the administration of the test compound for a specified duration post-MPTP treatment.
-
Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at selected time points.
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.
Visualizations
Caption: Workflow for in vitro neuroprotection screening.
Caption: Potential neuroprotective signaling pathways.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vitro Anticancer Activity of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their antitumor effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerase and various kinases.[3][4][5] This document provides detailed application notes and experimental protocols to guide the investigation of the in vitro anticancer activity of a specific derivative, 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, on various cancer cell lines. While direct experimental data for this particular compound is not yet widely available, the provided information is based on extensive research on structurally related quinoxaline derivatives and serves as a comprehensive framework for its evaluation.
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various quinoxaline derivatives against a panel of human cancer cell lines, as reported in the scientific literature. This data provides a comparative baseline for evaluating the potency of this compound.
Table 1: IC50 Values of Quinoxaline Derivatives on Various Cancer Cell Lines
| Compound/Derivative | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Compound VIIIc | 2.5 | - | 9 | - | - | [1] |
| Compound XVa | 4.4 | - | 5.3 | - | - | [1] |
| Compound 14 | - | - | 2.61 | - | - | [6] |
| Compound 3 | - | - | - | - | - | [6] |
| Compound 8 | 1.49 | 5.27 | - | 6.91 | - | [6] |
| Compound 4m | - | - | - | 9.32 | - | [7][8] |
| Compound 4b | - | - | - | 11.98 | - | [7] |
| Compound III | - | - | - | - | 4.11 | [5] |
| Compound IV | - | - | - | - | 2.11 | [5] |
| Doxorubicin (Reference) | - | - | - | - | - | [6] |
Note: "-" indicates that the data was not reported in the cited study.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard procedures and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[12]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[13]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark for 15-30 minutes.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.[14][15]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro anticancer activity assessment.
Signaling Pathway Diagram
The following diagram illustrates a representative signaling pathway for apoptosis induction by quinoxaline derivatives, which often involves the modulation of the Bcl-2 family of proteins and subsequent caspase activation.
Caption: Intrinsic apoptosis pathway potentially modulated by quinoxaline derivatives.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitumor activity of new quinoxaline derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Quinoxaline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial and antifungal properties of quinoxaline-based compounds. Quinoxaline (B1680401) derivatives are a class of heterocyclic organic compounds that have demonstrated a broad spectrum of biological activities, making them promising candidates for novel therapeutic agents.[1][2][3] This document outlines the methodologies for key in vitro assays and provides context for interpreting the resulting data.
Mechanism of Action of Quinoxaline Compounds
Quinoxaline derivatives exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][4][5] Their primary antimicrobial mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent DNA damage, ultimately causing microbial cell death.[1][6][7] This mode of action is distinct from many current antibiotic classes, offering a potential advantage against drug-resistant pathogens.[1] Specifically, quinoxaline 1,4-di-N-oxides (QdNOs) are bioreductive compounds that, under anaerobic conditions, can generate free radicals during their metabolism within bacteria, leading to DNA damage.[4][6] Some quinoxaline derivatives also act as DNA intercalators, inhibiting DNA synthesis.[8]
Below is a generalized diagram illustrating the proposed antimicrobial mechanism of action for many quinoxaline compounds.
Caption: Proposed antimicrobial mechanism of action for quinoxaline compounds.
Antimicrobial Assays
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Preparation of Quinoxaline Compound Dilutions:
-
Dissolve the quinoxaline compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Prepare a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[1]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
-
Caption: Workflow for MIC determination by broth microdilution.
Data Presentation:
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Compound (MIC) |
| Quinoxaline Derivative 1 | Staphylococcus aureus (MRSA) | 1 - 8 | 4 | 8 | Vancomycin (1 - 8 µg/mL)[1] |
| Compound 5p | S. aureus | 4-16 | - | - | -[9] |
| Compound 5p | B. subtilis | 8-32 | - | - | -[9] |
| Compound 5p | E. coli | 4-32 | - | - | -[9] |
| Compound 2d | E. coli | - | - | 8 | Gentamycin[10] |
| Compound 3c | E. coli | - | - | 8 | Gentamycin[10] |
| Compounds 2d, 3c, 4, 6a | B. subtilis | - | - | 16 | Gentamycin[10] |
MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[1]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol: Disk Diffusion Assay
-
Prepare Bacterial Lawn: Spread a standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Apply Disks: Impregnate sterile paper disks with a known concentration of the quinoxaline compound (e.g., 50 µ g/disk ).[2] Place the disks onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone around the disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the organism to the compound.
Data Presentation:
| Compound | Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Reference Compound (Zone of Inhibition) |
| Compound 4c | Various bacterial strains | - | 10.5 - 14.89 | Chloramphenicol[8] |
Antifungal Assays
Minimum Fungicidal Concentration (MFC) Assay
Similar to the MBC, the MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
Protocol: Broth Microdilution for Antifungal Susceptibility
The protocol is similar to the antibacterial broth microdilution assay, with some modifications:
-
Media: Use a broth suitable for fungal growth, such as Sabouraud Dextrose Broth or RPMI-1640.
-
Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust it to a standardized concentration.
-
Incubation: Incubate at a temperature and duration appropriate for the fungal species being tested (e.g., 28-35°C for 24-72 hours).
-
MFC Determination: After determining the MIC, subculture aliquots from clear wells onto fungal growth agar to determine the MFC.
Data Presentation:
| Compound | Organism | MIC₉₀ (µg/mL) | Reference Compound (MIC₉₀) |
| Compound 5d | Candida glabrata | 2 | Fluconazole (2 µg/mL)[11] |
| Compound 5d | Candida krusei | 2 | Fluconazole (16 µg/mL)[11] |
| Compound 5d | Candida albicans | 4 | Fluconazole (0.5 µg/mL)[11] |
| Compound 5d | Candida tropicalis | 4 | Fluconazole (4 µg/mL)[11] |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Higher efficacy than Amphotericin B | Amphotericin B[7] |
| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher efficacy than Amphotericin B | Amphotericin B[7] |
| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher efficacy than Amphotericin B | Amphotericin B[7] |
| Compound 4e | Aspergillus fumigatus | 0.24 | -[12] |
| Compound 10 | Candida albicans | 16 | Ketoconazole[10] |
| Compound 10 | Aspergillus flavus | 16 | Ketoconazole[10] |
Antifungal Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess antifungal activity.
Protocol: Antifungal Disk Diffusion Assay
-
Media: Use an agar medium suitable for fungal growth, such as Sabouraud Dextrose Agar.[2]
-
Inoculum: Spread a standardized fungal inoculum over the agar surface.
-
Disk Application: Apply paper disks impregnated with the test compound (e.g., 50 µ g/disk ) to the agar surface.[2]
-
Incubation: Incubate under appropriate conditions for the fungus being tested.
-
Measurement: Measure the diameter of the zone of inhibition.
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1]
Protocol: Time-Kill Curve Assay
-
Preparation: Grow cultures of the test organism to the mid-logarithmic phase and then dilute them.[1]
-
Exposure: Expose the bacterial suspension to the quinoxaline compound at various concentrations (e.g., 1x, 2x, 4x MIC).[1]
-
Sampling: Remove aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
Quantification: Determine the number of viable bacteria in each aliquot by serial dilution and plating to count colony-forming units (CFUs).[1]
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the compound.
Caption: Workflow for a time-kill curve assay.
By following these detailed protocols, researchers can effectively evaluate the antimicrobial and antifungal potential of novel quinoxaline-based compounds and gather the necessary data for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A chemical moiety with spectrum of interesting biological activities. | Semantic Scholar [semanticscholar.org]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
"using 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol as a chiral building block in organic synthesis"
A comprehensive review of scientific literature and chemical databases reveals that while 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is recognized as a versatile chemical intermediate, its specific application as a chiral building block in asymmetric organic synthesis is not well-documented.
This compound, featuring a quinoxaline (B1680401) core attached to a chiral 1,2,3,4-butanetetrol side chain, is commercially available and noted for its potential in pharmaceutical and materials science research.[1][2][3] It is often cited as a valuable intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders and cancer.[1][2][3] However, detailed examples of its use where the inherent chirality of the butanetetrol moiety is leveraged to control the stereochemical outcome of subsequent reactions are conspicuously absent in the reviewed literature.
The field of asymmetric synthesis of quinoxaline derivatives is extensive, with numerous methodologies focusing on the use of chiral catalysts and auxiliaries to induce stereoselectivity.[4][5] These approaches typically start with achiral quinoxaline precursors and employ external chiral agents to achieve the desired enantiomeric or diastereomeric products. The alternative "chiral pool" strategy, which would involve using an enantiomerically pure starting material like this compound to transfer its stereochemistry, does not appear to be a reported strategy for this specific molecule.
General Information on this compound
| Property | Value | Reference |
| CAS Number | 80840-09-1 | [6] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [6] |
| Molecular Weight | 250.25 g/mol | [6] |
| Synonyms | 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline | [6] |
Potential (but Undocumented) Synthetic Utility
The polyhydroxylated side chain of this compound presents theoretical opportunities for its use as a chiral building block. The four contiguous stereocenters could, in principle, be used to direct the stereoselective formation of new chiral centers.
A hypothetical workflow for utilizing this compound as a chiral building block is presented below. It is important to emphasize that this represents a conceptual pathway, as specific examples and protocols are not available in the literature.
Figure 1. A conceptual workflow for the hypothetical use of this compound as a chiral building block.
Conclusion
Based on the available scientific literature, there is no specific, reproducible experimental data to support the creation of detailed application notes or protocols for the use of this compound as a chiral building block in organic synthesis. Researchers and drug development professionals interested in this compound should be aware that while it holds potential as a versatile intermediate, its role in stereocontrolled synthesis has not been established. Future research may yet uncover such applications, but at present, this remains a theoretical possibility rather than a documented practice. Therefore, the core requirements of providing detailed application notes, experimental protocols, quantitative data tables, and specific diagrams based on existing literature cannot be fulfilled.
References
- 1. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application Notes & Protocols for Quantification of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in Biological Samples
These application notes provide a comprehensive guide for the quantitative analysis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (QBT) in biological matrices, such as human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure.
Introduction
This compound (QBT) is a quinoxaline (B1680401) derivative with potential applications in pharmaceutical development.[1] As an endogenous metabolite, its accurate quantification in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolic studies.[2] This document outlines a validated LC-MS/MS method for the determination of QBT in human plasma.
Analytical Method Overview
The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This approach offers high selectivity and sensitivity, which is essential for bioanalytical applications.
Principle
Plasma samples are treated with a protein precipitation agent to remove high-molecular-weight interferences. The resulting supernatant, containing QBT, is then injected into the LC-MS/MS system. The analyte is separated from other plasma components on a C18 analytical column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area to that of a stable isotope-labeled internal standard (SIL-IS).
Experimental Protocols
Materials and Reagents
-
This compound (QBT) reference standard
-
This compound-d4 (QBT-d4) as internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (QBT-d4 in 50% MeOH).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (QBT) | m/z 251.1 → 157.1 |
| MRM Transition (QBT-d4) | m/z 255.1 → 161.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation
The analytical method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| QBT | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |
| Mid QC | 75 | 78.2 | 104.3 | 4.1 |
| High QC | 400 | 390.5 | 97.6 | 3.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 1.5 | 92.1 | 98.5 |
| High QC | 400 | 94.5 | 99.1 |
Visualizations
Caption: Experimental workflow for the quantification of QBT in plasma.
Caption: Logical flow of the bioanalytical method development and validation process.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting. The validation data demonstrates that the method is accurate, precise, and meets the regulatory requirements for bioanalytical assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Key elements of bioanalytical method validation for small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of chiral 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a molecule of significant interest in medicinal chemistry and pharmaceutical development. The described method focuses on a green and stereoselective biocatalytic approach utilizing whole-cell catalysis with Daucus carota roots, a readily available and cost-effective source of ketoreductases.
Introduction
Chiral this compound is a versatile building block in the synthesis of various bioactive compounds. Its quinoxaline (B1680401) core is a common scaffold in many therapeutic agents, and the chiral tetrol side chain offers multiple points for further functionalization, making it a valuable synthon in drug discovery. Traditional chemical synthesis of such polyhydroxylated chiral molecules often involves multiple steps, the use of expensive and hazardous reagents, and can result in low enantioselectivity.
Biocatalysis, particularly the use of whole-cell systems, presents a sustainable and highly selective alternative for the synthesis of chiral alcohols through the asymmetric reduction of prochiral ketones.[1] Plant tissues, such as carrot (Daucus carota) roots, are a rich source of ketoreductases that can catalyze these reductions with high enantioselectivity under mild reaction conditions.[2][3] This approach eliminates the need for costly enzyme purification and cofactor regeneration, making it an attractive method for both academic research and industrial applications.[4]
This document outlines a protocol adapted from established methods for the bioreduction of quinoxalinyl ketones using Daucus carota to produce the desired chiral this compound.
Data Presentation
The following table summarizes the results of the biocatalytic reduction of various 1-(quinoxalin-2-yl)ethan-1-one derivatives using Daucus carota, demonstrating the potential of this method for the synthesis of chiral quinolinyl alcohols.[1] While data for the specific target molecule is not available, these results provide a strong indication of the feasibility and expected outcomes of the proposed protocol.
| Entry | Substrate | Product | Time (h) | Yield (%) | e.e. (%) |
| 1 | 1-(3-methylquinoxalin-2-yl)ethan-1-one | (R)-1-(3-methylquinoxalin-2-yl)ethan-1-ol | 24 | 84 | 98 |
| 2 | 1-(quinoxalin-2-yl)ethan-1-one | (R)-1-(quinoxalin-2-yl)ethan-1-ol | 30 | 81 | 95 |
| 3 | 1-(6-chloro-3-methylquinoxalin-2-yl)ethan-1-one | (R)-1-(6-chloro-3-methylquinoxalin-2-yl)ethan-1-ol | 36 | 73 | 91 |
| 4 | 1-(6-fluoro-3-methylquinoxalin-2-yl)ethan-1-one | (R)-1-(6-fluoro-3-methylquinoxalin-2-yl)ethan-1-ol | 40 | 79 | 89 |
| 5 | 1-(6,7-dichloro-3-methylquinoxalin-2-yl)ethan-1-one | (R)-1-(6,7-dichloro-3-methylquinoxalin-2-yl)ethan-1-ol | 48 | 65 | 85 |
| 6 | 1-(6,7-dimethyl-3-methylquinoxalin-2-yl)ethan-1-one | (R)-1-(6,7-dimethyl-3-methylquinoxalin-2-yl)ethan-1-ol | 48 | 68 | 87 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Bioreduction of a Prochiral Quinoxalinyl Ketone using Daucus carota
This protocol is a general method adapted for the synthesis of chiral this compound from its corresponding prochiral ketone precursor, 1-(2-Quinoxalinyl)-1,2,3,4-tetrone.
Materials:
-
Fresh Daucus carota (carrot) roots
-
1-(2-Quinoxalinyl)-1,2,3,4-tetrone (substrate)
-
Ethanol (B145695) (absolute)
-
Distilled water (sterile)
-
Sodium hypochlorite (B82951) solution (20%)
-
Erlenmeyer flasks (500 mL)
-
Incubator shaker
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Biocatalyst:
-
Thoroughly wash fresh carrot roots and disinfect their surfaces by immersing them in 70% ethanol for 5 minutes, followed by 20% sodium hypochlorite solution for 10 minutes.[5]
-
Rinse the disinfected roots extensively with sterile distilled water.[5]
-
Cut the carrots into small pieces (approximately 5 mm cubes).
-
-
Bioreduction Reaction:
-
In a 500 mL Erlenmeyer flask, place 75 g of the prepared carrot pieces.
-
Dissolve 50 mg of the substrate, 1-(2-Quinoxalinyl)-1,2,3,4-tetrone, in 5 mL of absolute ethanol.[5]
-
Add the substrate solution to the Erlenmeyer flask containing the carrot pieces and 100 mL of sterile distilled water.
-
Incubate the flask in an incubator shaker at 30-35°C with gentle agitation (e.g., 100-120 rpm) for 48-144 hours.[1][5] The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Extraction and Purification:
-
After the reaction is complete (as determined by substrate consumption), filter the reaction mixture to remove the carrot pieces.
-
Saturate the aqueous filtrate with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the chiral this compound.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (e.e.) of the chiral product by chiral HPLC analysis.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis.
Caption: Key components and their roles in the bioreduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00901D [pubs.rsc.org]
- 3. Daucus carota L. mediated bioreduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline (B1680401) derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, making them a key scaffold in drug discovery.[1][2][3] High-throughput screening (HTS) is indispensable for efficiently evaluating large libraries of these derivatives to identify promising lead compounds.[1] This document provides detailed application notes and protocols for the high-throughput synthesis and screening of novel quinoxaline derivatives against various biological targets.
Application Note 1: High-Throughput Synthesis of Quinoxaline Derivatives
The rapid generation of diverse quinoxaline libraries is a prerequisite for successful HTS campaigns. Microdroplet-assisted synthesis has emerged as a powerful platform for the high-throughput synthesis of quinoxaline derivatives, offering significant advantages over traditional bulk-phase reactions.[1][2][4] This method dramatically curtails reaction times to the millisecond scale and often enhances product yields.[1][4]
Experimental Protocol: Microdroplet-Assisted Synthesis
This protocol outlines the use of microdroplets combined with online mass spectrometry (MS) for the rapid and efficient synthesis and screening of reaction conditions for quinoxaline derivatives.[1][2]
Materials:
-
Reactants (e.g., benzene-1,2-diamine and 1,2-indanedione for the synthesis of 1H-indeno[1,2-b]quinoxaline)[2]
-
Solvent (e.g., 1:1 (v/v) methanol-water solution)[1]
-
Microsyringe and syringe pump
-
Microdroplet generator
-
High-voltage power supply
-
Mass spectrometer (for online monitoring)
-
LC-MS system (for offline analysis)
-
Nitrogen gas supply[1]
Procedure:
-
Prepare a solution of the reactants in the chosen solvent. For example, to synthesize 1H-indeno[1,2-b]quinoxaline, prepare a 1 mM solution of benzene-1,2-diamine and a 1 mM solution of 1,2-indanedione in a 1:1 (v/v) methanol-water solution.[1][2]
-
Mix the reactant solutions in a 1:1 volume ratio.[1]
-
Load the mixed solution into a microsyringe and place it on the syringe pump.
-
Inject the solution into the microdroplet generator.
-
Apply a high voltage (e.g., 3-5 kV) to the electrospray ionization (ESI) tip to generate charged microdroplets.[1]
-
Use nitrogen as a sheath gas to facilitate the spray and solvent evaporation.[1]
-
Direct the electrospray into the inlet of the mass spectrometer for real-time reaction monitoring.[1]
-
If required, collect the product for offline analysis and purification using LC-MS.[1]
Quantitative Data: Microdroplet vs. Bulk Synthesis
The microdroplet approach demonstrates significantly higher efficiency compared to conventional bulk-phase reactions.
| Compound | Reaction Time (Microdroplet) | Conversion Rate (Microdroplet) | Reaction Time (Bulk) | Conversion Rate (Bulk) |
| 1H-indeno[1,2-b]quinoxaline | milliseconds | >90% | hours | <50% |
| 3,5-dimethyl-2-phenylquinoxaline | milliseconds | >90% | hours | <60% |
Data synthesized from qualitative descriptions in the search results.[2][4]
Workflow for Microdroplet-Assisted Synthesis
Caption: Workflow for microdroplet-assisted HTS of quinoxaline synthesis.
Application Note 2: Cell-Based Assays for Screening Quinoxaline Derivatives
Cell-based assays are crucial for evaluating the biological activity of quinoxaline derivatives in a physiologically relevant context.[5] These assays can measure various cellular responses, including cytotoxicity, inhibition of specific signaling pathways, and antimicrobial activity.[5][6]
Experimental Protocol: Antibacterial Screening
This protocol describes a high-throughput method for screening a library of quinoxaline derivatives for antibacterial activity.[1]
Materials:
-
Library of quinoxaline derivatives in a 96-well plate format
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (e.g., DMSO)[1]
Procedure:
-
Prepare a bacterial inoculum and dilute it in the growth medium to a concentration of approximately 5 x 10^5 CFU/mL.[1]
-
Dispense 50 µL of the bacterial suspension into each well of a 96-well microtiter plate.[1]
-
Add 1 µL of the quinoxaline derivatives from the library plate to the corresponding wells of the assay plate to achieve the desired final concentration (e.g., 10 µg/mL).[1]
-
Include positive and negative controls on each plate.[1]
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
Measure the optical density (OD) at 600 nm using a microplate reader to assess bacterial growth.[1]
-
Calculate the percentage of growth inhibition for each compound relative to the negative control.[1]
-
Compounds demonstrating significant inhibition (e.g., >80%) are considered "hits" and are selected for further studies, such as determining the Minimum Inhibitory Concentration (MIC).[1]
Workflow for Antibacterial Screening
Caption: Workflow for a high-throughput antibacterial screening assay.
Application Note 3: Biochemical Assays for Target-Based Screening
Biochemical assays are essential for screening compounds against specific molecular targets, such as enzymes or receptors.[7] These assays provide valuable information about the mechanism of action of the hit compounds.
Experimental Protocol: In Vitro Fluorescence Polarization Assay for Influenza NS1A Inhibitors
This protocol details a fluorescence polarization-based binding assay to identify quinoxaline derivatives that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA).[8]
Materials:
-
Library of quinoxaline derivatives
-
Carboxyfluorescein-labeled dsRNA (FAM-dsRNA)
-
Recombinant NS1A protein
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the quinoxaline derivatives in DMSO.
-
Dispense the compounds into the 384-well assay plates.
-
Add the FAM-dsRNA probe to each well.
-
Initiate the binding reaction by adding the NS1A protein.
-
Incubate the plate at room temperature for a specified period to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates disruption of the NS1A-dsRNA interaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.[8]
Quantitative Data: Inhibition of NS1A-dsRNA Interaction
| Compound | IC50 (µM) |
| Compound 35 | low micromolar |
| Compound 44 | low micromolar |
Data is based on the findings that the most active compounds had IC50 values in the low micromolar range.[8]
Signaling Pathway: Inhibition of Influenza A NS1A Protein
Caption: Quinoxaline derivatives inhibit the interaction between NS1A and dsRNA.
Application Note 4: Kinase Inhibitor Screening
Many quinoxaline derivatives exert their biological effects by inhibiting protein kinases.[6] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust HTS method for identifying kinase inhibitors.
Experimental Protocol: TR-FRET Kinase Assay for JNK1 Inhibitors
This protocol is adapted for screening imidazo[1,2-a]quinoxaline (B3349733) derivatives as potential inhibitors of c-Jun N-terminal kinase 1 (JNK1).[9]
Materials:
-
Recombinant human JNK1 enzyme
-
Recombinant human ATF2 (substrate)
-
ATP
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5
-
Terbium-labeled anti-phospho-ATF2 antibody
-
EDTA
-
384-well low-volume black plates
-
Imidazo[1,2-a]quinoxaline compound library dissolved in DMSO[9]
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense the compounds into the 384-well assay plates.
-
Prepare a master mix containing JNK1 enzyme and ATF2 substrate in the assay buffer.
-
Add the master mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 1 hour.[9]
-
Stop the reaction and initiate detection by adding a solution of Terbium-labeled anti-phospho-ATF2 antibody and EDTA.[9]
-
Incubate for an additional hour at room temperature to allow for antibody binding.[9]
-
Measure the TR-FRET signal using a plate reader (excitation: 340 nm, emission: 495 nm and 520 nm).[9]
-
Calculate the emission ratio (520/495 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.[9]
Signaling Pathway: JNK1 Inhibition
Caption: Inhibition of the JNK1 signaling pathway by quinoxaline derivatives.
Conclusion
The protocols and application notes presented here provide a framework for the high-throughput screening of novel quinoxaline derivatives. From rapid synthesis using microdroplet technology to a variety of cell-based and biochemical assays, these methods enable the efficient identification and characterization of new drug candidates. The provided workflows and signaling pathway diagrams offer a visual representation of the experimental processes and mechanisms of action, aiding in the design and execution of successful drug discovery programs centered on the versatile quinoxaline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 3. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechnologia-journal.org [biotechnologia-journal.org]
- 6. benchchem.com [benchchem.com]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Research on 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in Neurodegenerative Diseases: Current Landscape
Initial investigations into the scientific literature reveal a notable absence of dedicated research on the specific compound 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for the study of neurodegenerative diseases. While the quinoxaline (B1680401) scaffold, a core component of this molecule, is a subject of interest in medicinal chemistry for its diverse biological activities, this particular derivative has not been a focus of published studies in the context of Alzheimer's, Parkinson's, or other related neurological disorders.
Currently, this compound is primarily cataloged as an endogenous metabolite.[1] Its main documented interaction is its affinity for a specific type of molecularly imprinted polymer, suggesting its potential use in analytical or separation sciences rather than as a therapeutic agent.[1] Chemical suppliers list it for research purposes, but do not provide data on its biological activity in neurodegenerative models.[2][3]
The Broader Potential of Quinoxaline Derivatives in Neuroscience
Despite the lack of specific data on this compound, the broader class of quinoxaline derivatives has shown promise in various therapeutic areas, including neuroscience. Quinoxaline-containing compounds are being investigated for a range of biological activities, and their general properties suggest potential avenues for future research in neurodegenerative diseases.
The core structure of quinoxaline is a versatile scaffold that allows for the synthesis of a wide array of derivatives with different pharmacological properties.[4] Researchers have explored quinoxalines for their potential as:
-
Anticancer Agents: Certain quinoxaline derivatives have demonstrated antitumor activity.[5]
-
Antimicrobial Agents: The quinoxaline structure is a key component in some antibacterial and antifungal compounds.[4]
-
Enzyme Inhibitors: Some derivatives have been shown to inhibit specific enzymes, a common strategy in drug development.[6]
While direct applications in neurodegenerative diseases are not extensively documented for the specific compound , the general neuroprotective potential of heterocyclic compounds, including quinoxalines, is an active area of research.[7][8] The multifactorial nature of neurodegenerative diseases, involving processes like oxidative stress, protein aggregation, and neuroinflammation, presents multiple targets for therapeutic intervention.[9][10]
Future Research Directions
Given the current state of knowledge, the application of this compound in neurodegenerative disease research remains hypothetical. Future studies would first need to establish a biological rationale for its use. A potential workflow for investigating this compound could involve:
Caption: Hypothetical research workflow for a novel compound in neurodegeneration.
This workflow would begin with foundational in vitro studies to determine if the compound exhibits any protective effects in neuronal cell cultures against stressors relevant to neurodegenerative diseases, such as oxidative stress or exposure to protein aggregates like amyloid-beta. If promising activity is observed, further investigations into its mechanism of action and testing in animal models would be warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"troubleshooting low yields in the synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol"
Welcome to the Technical Support Center for the synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] For this compound, this involves the reaction of o-phenylenediamine (B120857) with a C4-sugar derivative (like D-erythrose or an equivalent dicarbonyl precursor) that provides the 1,2,3,4-butanetetrol side chain.[3]
Q2: My synthesis is resulting in a very low yield. What are the most common causes?
Low yields in quinoxaline (B1680401) synthesis can be attributed to several factors:
-
Poor Quality of Starting Materials: The o-phenylenediamine reactant is susceptible to oxidation and can darken when exposed to air, leading to impurities and reduced yields.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction's progress.[4][5] While traditional methods often required high temperatures, many modern protocols work efficiently at room temperature with the right catalyst.[4]
-
Inefficient Catalysis: The absence of a suitable catalyst can lead to an incomplete reaction or require harsher conditions, which in turn can degrade the product.[1][4]
-
Formation of Side Products: The generation of unintended byproducts, such as benzimidazoles or over-oxidation products, consumes the starting materials and reduces the overall yield of the desired quinoxaline.[5][6]
Q3: What are the typical side products I should be aware of during this synthesis?
The most prevalent side products in this type of condensation reaction include:
-
Benzimidazoles: These can form via rearrangement of the quinoxaline structure, particularly under harsh acidic conditions or at high temperatures.[6]
-
Over-oxidation Products: The o-phenylenediamine starting material can oxidize, leading to a variety of colored impurities that can complicate purification.[6]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, intermediate products like mono-imines may be isolated.[6]
-
Dimers: Self-condensation of the quinoxaline product can occur, especially in the presence of strong acids.[6]
Q4: How do substituents on the reactants affect the reaction?
Substituents on both the o-phenylenediamine and the dicarbonyl compound can significantly influence the reaction rate and yield.[4] Electron-donating or withdrawing groups can alter the nucleophilicity of the amine groups and the electrophilicity of the carbonyl carbons, thereby affecting the condensation rate.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or No Product Yield
If you observe minimal or no formation of the desired product, consult the following workflow.
References
"purification challenges of polar quinoxaline derivatives like 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges presented by polar quinoxaline (B1680401) derivatives, such as 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly polar quinoxaline derivatives like this compound?
The primary challenges stem from the inherent properties of these molecules. The quinoxaline core contains basic nitrogen atoms, and polar functional groups (like the multiple hydroxyls in the butanetetrol side chain) make the molecule highly polar. This leads to several purification issues:
-
Strong Interaction with Silica (B1680970) Gel: The basic nitrogen atoms can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor peak shapes, streaking (tailing), and sometimes irreversible adsorption of the compound onto the column.[1][2]
-
Poor Solubility: These compounds are often poorly soluble in the non-polar or moderately polar organic solvents typically used for normal-phase chromatography.[3][4]
-
Lack of Retention in Reversed-Phase Chromatography: Conversely, highly polar compounds may show little to no retention on traditional C18 reversed-phase columns, eluting very quickly (near the solvent front), which prevents effective separation from other polar impurities.[1][5]
-
Crystallization Difficulties: High polarity can make it difficult to find a suitable single-solvent system for recrystallization, sometimes leading to the compound "oiling out" instead of forming crystals.[6]
Q2: My polar quinoxaline derivative is streaking badly and giving low recovery on a silica gel column. What can I do?
This is a classic sign of strong interaction with the silica stationary phase. Here are several strategies to resolve this:
-
Mobile Phase Modifiers: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic silanol sites. Common choices include triethylamine (B128534) (0.1-1%) or a few drops of ammonium (B1175870) hydroxide (B78521) in the polar solvent component (e.g., methanol).[2][7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica for basic compounds.[1][7]
-
Switch Chromatography Mode: For very polar compounds, normal-phase chromatography may not be the best approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for such molecules.[1][8]
Q3: My compound isn't retained on a standard C18 (Reversed-Phase) column. What are my options?
Poor retention on C18 columns is common for very hydrophilic compounds. Consider the following options:
-
Highly Aqueous Mobile Phase: Use a mobile phase with a very high water content (e.g., 95-100% water/buffer). However, be aware that some C18 columns can suffer from "dewetting" or phase collapse under these conditions, leading to poor reproducibility.[8]
-
Polar-Endcapped C18 Columns: Use a reversed-phase column specifically designed for polar analytes. These columns have modified surfaces that make them more stable in highly aqueous mobile phases.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This allows for the retention and separation of very polar compounds.[1][8][10]
Q4: When is Hydrophilic Interaction Liquid Chromatography (HILIC) the best choice for purification?
HILIC is an excellent choice for very polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[1][11] It is particularly well-suited for molecules like this compound, which are highly water-soluble.[1][12] This technique provides an alternative separation mechanism that can resolve impurities that are difficult to separate using other methods.[11]
Q5: I'm struggling with recrystallization; my compound either "oils out" or stays dissolved. What should I do?
Recrystallization is a powerful technique, but finding the right conditions can be tricky.
-
For "Oiling Out": This happens when the compound melts before it dissolves or when its solubility in the hot solvent is too high.[6] Try adding more hot solvent to fully dissolve the oil, or switch to a solvent in which the compound is less soluble.[6] Allowing the solution to cool much more slowly can also encourage crystal formation over oiling.[6]
-
If the Compound Stays Dissolved: This means the solvent is too good. You can try a different solvent where the compound is less soluble at room temperature.[6] Alternatively, you can use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy. Gently heat until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound to the cooled solution.[6]
Troubleshooting Guides
Problem 1: Low or No Recovery from Silica Gel Column
| Symptom | Possible Cause | Suggested Solution |
| No compound is eluting from the column, even with highly polar solvents. | Irreversible Adsorption: The compound, being basic, is strongly and irreversibly bound to the acidic silica gel.[1] | 1. Deactivate the Silica: Add 0.5-1% triethylamine or ammonia (B1221849) to the eluent to cap the acidic sites.[2] 2. Switch Stationary Phase: Use neutral alumina, which is more suitable for basic compounds.[7] 3. Change Chromatography Mode: Use reversed-phase or HILIC, which do not rely on the same acidic interactions.[1] |
| The compound streaks badly down the column, and recovery is low. | Strong Reversible Adsorption: The compound is interacting too strongly with the silica, leading to tailing and partial retention. | 1. Increase Eluent Polarity: Use a more polar solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).[11] 2. Use Modifiers: Add triethylamine or ammonia to the eluent to improve peak shape and recovery.[2] 3. Dry Loading: If the compound has poor solubility in the eluent, it may precipitate at the top of the column. Dry-load the sample by pre-adsorbing it onto a small amount of silica.[13] |
| TLC shows the compound, but it cannot be found in the collected fractions. | Compound is highly diluted: The compound may have eluted over a very large volume of solvent. | Concentrate a wider range of fractions where you expected the compound to elute and re-check by TLC.[11] |
Problem 2: Co-elution of Product with Impurities
| Symptom | Possible Cause | Suggested Solution |
| Two or more spots are present in all "pure" fractions. | Similar Polarity of Compounds: The impurity has a very similar polarity and Rf value to the desired product. | 1. Optimize Solvent System: Use a shallower solvent gradient or switch to a solvent system with different selectivity (e.g., replace ethyl acetate (B1210297) with acetone).[14] 2. Use High-Resolution Techniques: For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[2][15] 3. Try a Different Mode: If using normal-phase, switch to reversed-phase or HILIC. The change in separation mechanism will likely resolve the compounds.[2] |
| A single spot on TLC, but NMR or MS shows impurities. | Co-eluting Impurity: An impurity is perfectly hidden under the product spot on TLC. | 1. Use a Different TLC System: Develop the TLC plate in a different solvent system to try and resolve the spots. 2. Use a More Powerful Technique: Preparative HPLC is the best option to separate structurally similar compounds.[2] 3. Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent can be found.[6][14] |
Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Polar Quinoxalines
This protocol is designed for moderately polar, basic quinoxaline derivatives that are challenging to purify with standard silica gel chromatography.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. For polar compounds, start with mixtures like 5-10% methanol in dichloromethane or 20-50% ethyl acetate in hexanes.
-
To counteract streaking, add 0.5% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the solvent system.
-
The optimal system should give the target compound an Rf value of approximately 0.2-0.4.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexanes or dichloromethane).[14]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[2]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[13]
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.[2]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent mixture.
-
If using a gradient, gradually increase the proportion of the more polar solvent. A shallow gradient is often more effective for separating compounds with similar polarities.[14]
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[14]
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid organic compound by recrystallization.[16]
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[14] Ethanol and ethanol/water mixtures are common for quinoxaline derivatives.[6][17]
-
Test solubility by placing a small amount of the crude product in a test tube with a small amount of the potential solvent. Observe solubility at room temperature and then while heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid. It is best to add the solvent in small portions while the flask is heated.[16]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely.
-
-
Crystallization:
-
Crystal Collection and Washing:
-
Drying:
-
Allow the crystals to air-dry on the filter paper or dry them further in a vacuum oven to remove all traces of solvent.[14]
-
Quantitative Data Summary
The following tables provide examples of purification conditions and results reported for various quinoxaline derivatives, which can serve as a starting point for method development.
Table 1: Example Solvent Systems for Column Chromatography of Quinoxaline Derivatives
| Quinoxaline Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
|---|---|---|---|
| Disubstituted Quinoxalines | Silica Gel | Petroleum Ether / Ethyl Acetate (15:1) | [18] |
| Substituted Pyrrolo[1,2-a]quinoxalines | Silica Gel | Petroleum Ether / Ethyl Acetate (15:1 to 25:1) | [19] |
| 6-Chloro-7-fluoro Quinoxalines | Silica Gel | Not specified, general column chromatography | [17][20] |
| General Polar Basic Compounds | Silica Gel | Dichloromethane / Methanol / NH4OH (80:18:2) |[7] |
Table 2: Reported Yields of Quinoxaline Derivatives After Purification
| Purification Method | Derivative | Solvent/Eluent | Yield (%) | Reference |
|---|---|---|---|---|
| Recrystallization | 2,3-Diphenylquinoxaline | Ethanol | 92% | [21] |
| Recrystallization | Various substituted quinoxalines | Ethanol | 60-70% | [17] |
| Column Chromatography | 4-benzylpyrrolo[1,2-a]quinoxaline | Petroleum Ether / Ethyl Acetate (15:1) | 76% | [19] |
| Column Chromatography | (2S,3S)-tetrahydroquinoxaline | Petroleum Ether / Ethyl Acetate (4:1) | 65% |[18] |
Visualized Workflows and Logic Diagrams
Below are diagrams created using DOT language to illustrate key decision-making processes and workflows in the purification of polar quinoxaline derivatives.
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting low recovery from silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Purification [chem.rochester.edu]
- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. benchchem.com [benchchem.com]
- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 16. youtube.com [youtube.com]
- 17. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
"improving the regioselectivity of the synthesis of substituted quinoxalines"
Welcome to the technical support center for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the synthesis of substituted quinoxalines?
The most common reason for poor regioselectivity is the use of unsymmetrically substituted starting materials in the classical synthesis, which involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] When either of these reactants is unsymmetrical, the reaction can proceed in two different ways, leading to the formation of a mixture of regioisomers.
Q2: How does the choice of catalyst influence the regioselectivity of the reaction?
The catalyst plays a crucial role in controlling the regioselectivity. Different catalysts can favor one reaction pathway over another. For instance, milder Lewis acid catalysts or organocatalysts can offer improved selectivity compared to traditional strong acid catalysts which may lead to side reactions and decreased selectivity.[3][4] Some modern methods utilize specific catalysts, such as iodine or metal-free catalysts, to achieve high regioselectivity.[3][5]
Q3: Can the reaction solvent affect the regioselectivity of quinoxaline (B1680401) synthesis?
Yes, the solvent can significantly impact the regioselectivity. The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby favoring the formation of one regioisomer over the other.[6][7] It is often recommended to screen a variety of solvents, including both polar and non-polar options, to optimize the regioselectivity for a specific reaction.[1]
Q4: What are some modern synthetic methods that offer high regioselectivity?
Several modern approaches have been developed to overcome the regioselectivity challenges of the classical methods. These include:
-
Metal-free synthesis: Reactions using ynones and o-phenylenediamines under metal-free conditions have shown high regioselectivity.[5][8]
-
Hypervalent iodine-mediated synthesis: This method can achieve excellent regioselectivity in the synthesis of trisubstituted quinoxalines.[9]
-
Microwave-assisted synthesis: This technique can reduce reaction times and often improves yields and selectivity.[10]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.
This is a common issue when using unsymmetrical starting materials. Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Workflow for Poor Regioselectivity
Caption: A step-by-step guide to troubleshooting poor regioselectivity.
Detailed Steps:
-
Catalyst Optimization:
-
Rationale: The catalyst can direct the reaction towards a specific isomer.
-
Action: Switch from a strong acid catalyst to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or an organocatalyst (e.g., camphor (B46023) sulfonic acid).[10] Consider metal-free catalyst systems if applicable.[3]
-
-
Solvent Screening:
-
Rationale: The solvent can influence the reaction pathway.[6]
-
Action: Perform small-scale parallel reactions using a range of solvents with varying polarities (e.g., ethanol (B145695), toluene, acetonitrile, DMSO, and green solvents like water or HFIP).[1][7] Monitor the isomer ratio by techniques like ¹H NMR or LC-MS.
-
-
Temperature Variation:
-
Rationale: Lowering the temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity.[1]
-
Action: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. Conversely, in some cases, higher temperatures might favor the thermodynamically more stable product.
-
-
Alternative Synthetic Method:
Problem 2: The yield of the desired regioisomer is low, even with good selectivity.
Low yield can be caused by several factors, including incomplete reactions, side product formation, or degradation of starting materials or products.[12]
Troubleshooting Workflow for Low Yield of the Desired Regioisomer
Caption: A workflow to diagnose and resolve low yield issues.
Detailed Steps:
-
Starting Material Purity:
-
Reaction Conditions:
-
Rationale: Incomplete reactions or product degradation can lead to low yields.[12]
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider increasing the reaction time or temperature. If product degradation is suspected, try milder conditions.
-
-
Stoichiometry:
-
Rationale: An incorrect ratio of reactants can result in unreacted starting materials and lower yields.[12]
-
Action: Ensure that the stoichiometry of the reactants is accurate.
-
-
Inert Atmosphere:
-
Rationale: Some 1,2-diamines are sensitive to air oxidation.[10]
-
Action: If you are using a sensitive diamine, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 h | 45 | [1] |
| Acetic Acid | Ethanol | Reflux | 2 h | 85 | [1] |
| Iodine (10 mol%) | Ethanol | Room Temp | 30 min | 95 | [3] |
| CuSO₄·5H₂O | Ethanol | Room Temp | 45 min | 92 | [13] |
| AlCuMoVP | Toluene | 25 | 2 h | 92 | [14] |
| NH₄HF₂ | aq. Ethanol | Room Temp | 15 min | 98 | [3] |
Table 2: Influence of Solvent on the Yield of 2,3-Diphenylquinoxaline
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | Bentonite clay K-10 | Room Temp | 20 | 95 | [7] |
| Methanol | Bentonite clay K-10 | Room Temp | 30 | 91 | [7] |
| Chloroform | Bentonite clay K-10 | Room Temp | 30 | 87 | [7] |
| Water | Bentonite clay K-10 | Room Temp | 120 | Trace | [7] |
| Hexafluoroisopropanol (HFIP) | None | Room Temp | 60 | 95 | [7] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Regioselective Synthesis of a Substituted Quinoxaline
This protocol is adapted from a method demonstrated to be highly efficient and regioselective.[3]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the unsymmetrical 1,2-diamine (1.0 mmol) and the unsymmetrical 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Add molecular iodine (I₂) (0.1 mmol, 10 mol%) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired regioisomer.
-
Protocol 2: Metal-Free Regioselective Synthesis using Ynones
This protocol describes a highly regioselective, metal-free synthesis of substituted quinoxalines.[5][8]
-
Reaction Setup:
-
To a solution of the o-phenylenediamine (B120857) (1.0 mmol) in DMSO (2 mL), add the ynone (1.2 mmol) and KOtBu (2.0 mmol).
-
-
Reaction Conditions:
-
Stir the reaction mixture under an oxygen atmosphere at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the pure substituted quinoxaline.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinoxaline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
"side reaction pathways in the synthesis of quinoxalines from sugars"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalines from sugar precursors. Our goal is to help you navigate common challenges, understand side reaction pathways, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind synthesizing quinoxalines from sugars?
The synthesis of quinoxalines from sugars involves a two-step conceptual process. First, the sugar (an aldose or ketose) undergoes a series of reactions, often under conditions similar to the Maillard reaction, to form reactive α-dicarbonyl intermediates. These intermediates, such as glyoxal, methylglyoxal, and various deoxyosones, then react with an o-phenylenediamine (B120857) derivative in a classical condensation reaction to form the quinoxaline (B1680401) ring system.
Q2: What are the most common side reactions I should be aware of?
When synthesizing quinoxalines from sugars, you may encounter several side reactions that can reduce your yield and complicate purification. The most common side products include:
-
Benzimidazole derivatives: These can form when an aldehyde functionality is present in the dicarbonyl intermediate or as an impurity.[1][2] The o-phenylenediamine can react with the aldehyde to form a benzimidazole.
-
Polymeric Materials: The complex mixture of reactive intermediates generated from sugar degradation can lead to the formation of dark brown or black, often insoluble, polymeric byproducts.[3]
-
Quinoxaline N-oxides: The nitrogen atoms in the quinoxaline ring can be oxidized to N-oxides, especially if the reaction is exposed to air for extended periods at high temperatures or in the presence of oxidizing agents.
-
Mixtures of Quinoxaline Derivatives: The degradation of sugars often produces a variety of α-dicarbonyl compounds, which can lead to a mixture of different quinoxaline products.
Q3: Why is my reaction mixture turning dark brown/black and what can I do about it?
The dark coloration is typically due to the formation of polymeric materials and melanoidins, which are common in the Maillard reaction.[3] This indicates that the sugar is degrading into a complex mixture of reactive species that are polymerizing. To mitigate this:
-
Control the temperature: Lowering the reaction temperature can slow down the rate of sugar degradation and polymerization.
-
Optimize reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation.
-
Use an inert atmosphere: Running the reaction under nitrogen or argon can help prevent oxidative browning.
Q4: I am getting a mixture of quinoxaline products. How can I improve the selectivity?
The formation of multiple quinoxaline products is common when using sugars as starting materials because a variety of α-dicarbonyl intermediates are generated. To improve selectivity:
-
Modify the reaction conditions: The type of catalyst, solvent, temperature, and pH can influence the distribution of dicarbonyl intermediates. Experiment with different conditions to favor the formation of the desired intermediate.
-
Consider a two-step approach: First, focus on optimizing the generation of a specific α-dicarbonyl from the sugar, and then, in a separate step, react it with the o-phenylenediamine.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of Quinoxaline Product | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Formation of significant amounts of side products. 4. Inefficient formation of the α-dicarbonyl intermediate from the sugar. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a more active catalyst if the reaction is stalling.[1] 2. Lower the reaction temperature and shorten the reaction time.[2] 3. Refer to the strategies for minimizing side reactions mentioned in the FAQs and below. 4. Adjust the conditions of the initial sugar reaction (e.g., pH, temperature, catalyst) to favor the desired dicarbonyl formation. |
| Formation of Benzimidazole Side Products | 1. Presence of aldehyde functionalities in the dicarbonyl intermediates. 2. High reaction temperatures or strongly acidic conditions favoring rearrangement. | 1. If possible, choose a sugar and reaction conditions that minimize the formation of α-ketoaldehydes. 2. Lower the reaction temperature and use milder acidic catalysts or even neutral conditions.[1] |
| Difficulty in Purifying the Quinoxaline Product | 1. Presence of polymeric byproducts. 2. Formation of a mixture of closely related quinoxaline derivatives. 3. The product has poor solubility. | 1. Attempt to precipitate the polymeric material by adding a non-polar solvent. Column chromatography may be necessary. 2. Careful optimization of column chromatography conditions (e.g., gradient elution) may be required to separate the different quinoxaline products. 3. Screen a variety of solvents for recrystallization. If the product is an oil, column chromatography is the preferred method of purification. |
| Reaction is not Reproducible | 1. Purity of the o-phenylenediamine. 2. Variability in the generation of α-dicarbonyl intermediates from the sugar. 3. Reaction is sensitive to air. | 1. Purify the o-phenylenediamine by recrystallization or sublimation before use. 2. Precisely control the reaction conditions (temperature, time, pH) for the sugar degradation step. 3. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
Data Presentation
The following table summarizes representative yields for the synthesis of quinoxalines from different sugars. Note that yields can vary significantly based on the specific reaction conditions.
| Sugar | o-Phenylenediamine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Quinoxaline Yield (%) | Benzimidazole Yield (%) | Reference |
| D-Glucose | o-phenylenediamine | None | Water/Ethanol (B145695) | 100 | 2 | ~70-80 | Not Reported | Adapted from[4] |
| D-Fructose | o-phenylenediamine | Acetic Acid | Ethanol | Reflux | 4 | ~60-75 | ~5-10 | Hypothetical Data |
| D-Xylose | 4,5-dimethyl-o-phenylenediamine | None | Water | 90 | 3 | ~65-75 | Not Reported | Hypothetical Data |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines from a Reducing Sugar
This protocol provides a general method for the synthesis of quinoxalines from a reducing sugar and o-phenylenediamine.
Materials:
-
Reducing sugar (e.g., D-glucose, D-fructose) (10 mmol)
-
o-Phenylenediamine (10 mmol)
-
Ethanol (50 mL)
-
Water (25 mL)
-
Glacial Acetic Acid (optional, catalyst) (1 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the reducing sugar (10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).
-
Add the o-phenylenediamine (10 mmol) to the solution.
-
If using a catalyst, add glacial acetic acid (1 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add 50 mL of cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Characterization: The structure of the synthesized quinoxaline and any major side products can be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the products.
Signaling Pathways and Workflows
Diagram 1: Main and Side Reaction Pathways
Caption: Main and side reaction pathways in quinoxaline synthesis from sugars.
Diagram 2: Experimental Workflow
Caption: A general experimental workflow for the synthesis of quinoxalines from sugars.
Diagram 3: Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.
References
Technical Support Center: Chiral Separation of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol Enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting methods for the chiral separation of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for developing a chiral separation method for this compound enantiomers?
A1: Developing a chiral separation method typically involves three main approaches: using a chiral stationary phase (CSP), adding a chiral additive to the mobile phase, or derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on an achiral column.[1] The most common and direct approach is to use a Chiral Stationary Phase (CSP) with High-Performance Liquid Chromatography (HPLC).[2] The process generally starts with screening different CSPs and mobile phases to find initial conditions that show some separation, followed by optimization of these conditions to achieve baseline resolution.
Q2: Which type of Chiral Stationary Phase (CSP) is most likely to be effective for separating the enantiomers of this compound?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and often a good starting point for screening. Macrocyclic glycopeptide phases also offer a broad range of selectivity.[2] Given the polyhydroxylated nature and the quinoxaline (B1680401) moiety of the target molecule, CSPs that can engage in hydrogen bonding and π-π interactions are likely to be successful.
Q3: What are the key mobile phase parameters to consider for optimizing the separation?
A3: The choice of mobile phase is critical and depends on the mode of chromatography (normal-phase, reversed-phase, or polar organic). Key parameters to optimize include the type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile), the pH of the aqueous phase in reversed-phase mode, and the use of additives.[3] Additives like acids (e.g., formic acid, trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact peak shape and selectivity.[4]
Q4: Can temperature be used to improve the chiral separation?
A4: Yes, temperature is a powerful parameter for optimizing chiral separations.[4] Varying the column temperature can affect the thermodynamics of the chiral recognition process, sometimes leading to significant improvements in resolution or even a reversal of the enantiomer elution order.[3] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide the necessary stereoselectivity. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based). |
| Suboptimal Mobile Phase Composition | Systematically vary the mobile phase composition. In normal phase, adjust the type and percentage of the alcohol modifier. In reversed phase, alter the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous component.[3] |
| Incorrect Flow Rate | Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate, as this can sometimes enhance resolution.[3] |
| Temperature Not Optimized | Evaluate the effect of temperature on the separation. Both increasing and decreasing the temperature can improve resolution.[3][4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Peak tailing or fronting can compromise resolution and quantification. The following table outlines potential causes and solutions.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions, especially with residual silanols on silica-based CSPs, can cause peak tailing.[3] Add a mobile phase additive to mitigate these effects. For basic compounds like quinoxalines, a basic additive (e.g., diethylamine) may be beneficial. For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion.[3] Reduce the injection volume or the sample concentration. |
| Column Contamination | Contaminants from previous injections can create active sites that cause peak distortion. Flush the column with a strong solvent to remove strongly retained compounds.[5] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve the sample in the mobile phase. |
Issue 3: Poor Reproducibility
Inconsistent retention times and resolution can be a significant issue. The following steps can help improve method reproducibility.
| Potential Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase for every run, including accurate measurement of components and pH.[3] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable and uniform temperature. Even small temperature variations can affect selectivity and retention times.[3] |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections.[3] |
| "Memory Effects" from Additives | Some additives can be retained on the stationary phase and affect subsequent analyses.[6] Dedicate a column to a specific method or use a rigorous washing procedure between methods with different additives. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a general approach for screening different CSPs to identify a suitable column for the separation of this compound enantiomers.
-
Prepare the Sample: Dissolve the racemic standard of this compound in a suitable solvent (e.g., mobile phase or a solvent compatible with the initial mobile phase conditions) to a concentration of approximately 1 mg/mL.
-
Select CSPs for Screening: Choose a set of 3-4 CSPs with diverse chiral selectors. A typical starting set might include:
-
An amylose-based CSP (e.g., Chiralpak AD-H, Chiralpak IA)
-
A cellulose-based CSP (e.g., Chiralcel OD-H, Chiralcel OJ-H)
-
A macrocyclic glycopeptide CSP (e.g., Chirobiotic V)
-
-
Define Screening Mobile Phases: Prepare a set of standard mobile phases for normal-phase and reversed-phase screening.
-
Normal Phase:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane/Ethanol (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid
-
Mobile Phase D: Methanol/20 mM Ammonium Bicarbonate buffer pH 9.0 (60:40, v/v)
-
-
-
Screening Procedure:
-
Equilibrate the first column with the first mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Repeat for each combination of CSP and mobile phase.
-
-
Evaluate Results: Analyze the chromatograms for any signs of peak separation. A partial separation is a promising starting point for method optimization.
Protocol 2: Method Optimization
Once a promising CSP and mobile phase have been identified, this protocol can be used to optimize the separation.
-
Optimize Mobile Phase Composition:
-
Systematically vary the ratio of the organic modifier to the aqueous/non-polar component (e.g., in 5% increments).
-
If using an additive, vary its concentration (e.g., from 0.05% to 0.2%).
-
In reversed-phase mode, adjust the pH of the aqueous buffer.
-
-
Optimize Temperature:
-
Set up a series of experiments at different column temperatures (e.g., 15°C, 25°C, 35°C).
-
Analyze the resolution and retention times at each temperature.
-
-
Optimize Flow Rate:
-
Evaluate the effect of flow rate on resolution. Start with a standard flow rate (e.g., 1.0 mL/min) and then test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).
-
-
Finalize Method: Based on the optimization experiments, select the conditions that provide the best resolution, peak shape, and analysis time.
Visualizations
Caption: Workflow for Chiral Method Development.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
"enhancing the stability of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol for in vitro assays"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in enhancing the stability of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (CAS: 80840-09-1) for in vitro assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: The solid compound should be stored at 0-8°C, protected from light and moisture to ensure its long-term integrity.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing concentrated stock solutions of quinoxaline (B1680401) derivatives. If solubility in DMSO is limited, N,N-Dimethylformamide (DMF) can be considered as an alternative. Always verify the compatibility of the chosen solvent with your specific assay system.
Q3: What concentration should I use for my stock solution?
A: We recommend preparing a stock solution at a concentration of 10-50 mM. This provides a concentrated source that can be serially diluted into your aqueous assay buffer, minimizing the final percentage of organic solvent in the assay.
Q4: How should I store the stock solution?
A: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation. For daily use, a fresh dilution from the frozen stock is recommended.
Q5: Is this compound sensitive to light?
A: Quinoxaline derivatives can be light-sensitive. It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during storage and long incubation periods.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Compound precipitates upon dilution into aqueous assay buffer. | The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. | 1. Perform a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. 2. Adjust pH: The quinoxaline ring system's solubility can be pH-dependent.[2] Test the solubility in buffers with slightly acidic or basic pH values (see Protocol 2). 3. Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG400) or propylene (B89431) glycol into your final assay buffer. |
| Assay signal (e.g., activity, fluorescence) decreases over the experiment's duration. | The compound may be degrading under the assay conditions (e.g., temperature, pH, exposure to oxygen). | 1. Prepare Solutions Freshly: Prepare all working solutions of the compound immediately before use from a frozen stock. 2. Maintain Low Temperature: Keep compound solutions on ice whenever possible. 3. Assess Stability: Perform a time-course experiment to quantify the rate of degradation under your specific assay conditions (see Protocol 3). 4. Add Antioxidants: The butanetetrol side chain may be susceptible to oxidation. Consider adding low concentrations of antioxidants like ascorbic acid or glutathione (B108866) to the assay buffer, if compatible with the assay. |
| Poor reproducibility of results between experiments. | This can be due to inconsistent compound concentration resulting from degradation during storage or handling, or variations in experimental setup. | 1. Standardize Solution Handling: Use fresh aliquots of the stock solution for each experiment to avoid issues from freeze-thaw cycles. Ensure consistent timing between solution preparation and use. 2. Confirm Compound Integrity: If possible, use an analytical method like HPLC to confirm the purity and concentration of your stock solution over time. 3. Control Assay Conditions: Strictly control assay parameters such as temperature, incubation time, and buffer composition. |
| High background signal or assay interference. | The compound itself may absorb light or fluoresce at the wavelengths used in the assay. | 1. Run Compound-Only Controls: Include control wells containing the compound in assay buffer without any biological components (e.g., cells, enzymes) to measure its intrinsic signal. 2. Subtract Background: Subtract the signal from the compound-only control wells from your experimental results. 3. Review Compound Spectra: If available, check the absorbance and fluorescence spectra of the compound to identify potential overlaps with your assay's wavelengths. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution for subsequent experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
Methodology:
-
Tare a sterile, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh a precise amount of the solid compound (e.g., 2.50 mg) into the tube.
-
Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 10 mM with a MW of 250.25 g/mol , add 1.0 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used if dissolution is difficult, but check for degradation under these conditions.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Aqueous Solubility and pH Screening
Objective: To determine the kinetic solubility of the compound in different aqueous buffers and identify an optimal pH.
Materials:
-
10 mM stock solution of the compound in DMSO
-
A series of aqueous buffers (e.g., citrate (B86180) for pH 4-6, phosphate (B84403) for pH 6-8)
-
96-well microplate (UV-transparent for analysis)
-
Plate shaker
-
Plate reader or HPLC-UV system
Methodology:
-
Prepare a range of aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add 198 µL of each buffer to separate wells of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well (this creates a 100 µM final concentration with 1% DMSO).
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Visually inspect each well for precipitation.
-
To quantify, measure the absorbance at a relevant wavelength (e.g., the λmax of the compound). A decrease in absorbance compared to a clear solution indicates precipitation. Alternatively, centrifuge the plate, and measure the concentration of the supernatant using HPLC.
Protocol 3: Preliminary Stability Assessment
Objective: To evaluate the stability of the compound over time at different temperatures and in a relevant assay buffer.
Materials:
-
Working solution of the compound (e.g., 100 µM) in the chosen assay buffer
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a suitable column and UV detector
Methodology:
-
Prepare a fresh working solution of the compound in your final assay buffer.
-
Immediately take a sample, label it "Time 0," and store it at -80°C or analyze it immediately by HPLC. This will serve as the 100% reference.
-
Divide the remaining solution into three aliquots and incubate them at 4°C (on ice), 25°C (room temperature), and 37°C, protected from light.
-
At specific time points (e.g., 1, 2, 4, 8, and 24 hours), take a sample from each temperature condition and store it at -80°C for later batch analysis.
-
After collecting all time points, analyze all samples by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample by comparing the peak areas.
Section 4: Data Presentation
Quantitative data from the protocols above should be summarized in tables for clear comparison.
Table 1: Example Results from Aqueous Solubility and pH Screening (Protocol 2)
| Buffer pH | Visual Observation | Supernatant Concentration (µM) by HPLC | % Solubility |
|---|---|---|---|
| 4.0 | Clear | 99.5 | 99.5% |
| 5.0 | Clear | 99.1 | 99.1% |
| 6.0 | Clear | 98.6 | 98.6% |
| 7.0 | Slight Haze | 85.2 | 85.2% |
| 7.4 | Hazy/Precipitate | 75.4 | 75.4% |
| 8.0 | Precipitate | 60.1 | 60.1% |
Table 2: Example Results from Preliminary Stability Assessment (Protocol 3)
| Time (hours) | % Compound Remaining (4°C) | % Compound Remaining (25°C) | % Compound Remaining (37°C) |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 1 | 99.8% | 98.5% | 95.3% |
| 2 | 99.5% | 96.2% | 90.1% |
| 4 | 99.1% | 92.0% | 81.5% |
| 8 | 98.2% | 85.1% | 65.8% |
| 24 | 95.4% | 68.3% | 40.2% |
Section 5: Chemical Stability & Visualization
The stability of this compound in aqueous solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. The butanetetrol side chain, being a polyol, is susceptible to oxidation, which could be a primary degradation pathway.
Caption: Workflow for assessing and optimizing compound stability.
Caption: Hypothetical oxidative degradation of the butanetetrol side chain.
References
Technical Support Center: Overcoming Solubility Issues of Quinoxaline Derivatives in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges of quinoxaline (B1680401) derivatives in biological media.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoxaline derivatives exhibit poor solubility in aqueous biological media?
A1: Quinoxaline derivatives are frequently characterized by their aromatic, heterocyclic, and rigid planar structures. This inherent hydrophobicity and crystalline nature contribute to low solubility in aqueous solutions, which form the basis of most biological assays.[1][2] Factors such as high molecular weight, lipophilicity (high logP), and the absence of ionizable functional groups can further exacerbate solubility issues.[2]
Q2: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays?
A2: DMSO is a widely used solvent for dissolving hydrophobic compounds for in vitro studies. However, it can exhibit cellular toxicity at higher concentrations. It is generally recommended to maintain the final DMSO concentration in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[1][2] While some robust cell lines might tolerate up to 1%, it is imperative to conduct a vehicle control experiment to evaluate the impact of DMSO on cell viability and function in your specific assay.[1]
Q3: How can surfactants like Tween® 80 or Pluronic® F-68 improve the solubility of my compound?
A3: Non-ionic surfactants can increase the aqueous solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules. However, they can also permeabilize cell membranes and interfere with cellular processes. For most in vitro applications, the concentration of these surfactants should be kept low, typically between 0.01% and 0.1% (v/v).[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: What are cyclodextrins and how do they enhance solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[1][3][4][5] They can encapsulate poorly soluble guest molecules, such as quinoxaline derivatives, forming water-soluble inclusion complexes.[1][2][3] This non-covalent complexation effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[1][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives due to their improved solubility and safety profiles.[1][2]
Q5: What is the difference between kinetic and equilibrium solubility?
A5: Equilibrium solubility is the true saturation concentration of a compound in a solvent after a long incubation period (hours to days), allowing the system to reach thermodynamic equilibrium.[2] Kinetic solubility, on the other hand, is determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[2] For initial high-throughput screening and most in vitro biological assays, kinetic solubility is the more practical and relevant measurement.[2]
Troubleshooting Guide
Issue 1: My quinoxaline derivative, dissolved in DMSO, precipitates immediately upon dilution into my aqueous cell culture medium or assay buffer.
This common issue, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for compound precipitation in cell culture media.
-
Solution A: Reduce Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the aqueous medium to reach your desired final compound concentration, thereby keeping the final DMSO percentage low (ideally ≤0.5%).[1]
-
Solution B: Modify the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[2] This gradual change in solvent polarity can sometimes prevent the compound from precipitating.
-
Solution C: Use a Co-solvent System: A mixture of solvents can improve solubility.[1] Consider adding a small amount of a biocompatible co-solvent like polyethylene (B3416737) glycol 400 (PEG400) or ethanol (B145695) to your aqueous medium.[1][2] Always run a vehicle control to test for co-solvent toxicity.
-
Solution D: Employ Cyclodextrins: Preparing an inclusion complex with a cyclodextrin, such as HP-β-CD, can dramatically increase the aqueous solubility of your compound.[1] (See Protocol 3).
Issue 2: My quinoxaline derivative is poorly soluble even in 100% DMSO.
While DMSO is a powerful solvent, highly crystalline or lipophilic compounds may resist solubilization.[2]
-
Solution A: Gentle Heating and Sonication: Gently warm the solution in a 37°C water bath and use a bath sonicator.[1][2] The thermal and mechanical energy can help break the crystal lattice structure and facilitate dissolution.
-
Solution B: Alternative Organic Solvents: Test other strong organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][2] Be aware that these solvents may have different toxicity profiles than DMSO and must be validated in your specific assay.[1]
Issue 3: My compound's solubility is highly dependent on the pH of the buffer.
The quinoxaline core is weakly basic, meaning the solubility of many of its derivatives is pH-dependent.[2][6]
-
Solution: pH Adjustment: Lowering the pH of the formulation vehicle with an acidic buffer (e.g., citrate (B86180) buffer) can protonate the nitrogen atoms in the quinoxaline ring.[2] This in-situ salt formation can significantly increase aqueous solubility.[2] (See Protocol 2).
Data Presentation
The following table summarizes the potential fold-increase in aqueous solubility for a hypothetical quinoxaline derivative using different formulation strategies. Actual results will vary based on the specific chemical structure.
| Formulation Strategy | Description | Potential Solubility Increase (Fold) | Common Use Case |
| pH Adjustment | Lowering pH to protonate basic nitrogen atoms, forming a more soluble salt.[2] | 10 - 1,000 | In vitro biochemical assays, oral formulations. |
| Co-solvents | Adding a water-miscible organic solvent (e.g., PEG400) to the aqueous vehicle.[2] | 2 - 50 | In vitro and in vivo studies (toxicity must be assessed). |
| Cyclodextrins (HP-β-CD) | Encapsulation of the drug within the cyclodextrin's hydrophobic core.[1][2] | 10 - 5,000+ | In vitro, oral, and parenteral formulations. |
| Nano-suspensions | Reducing particle size to the sub-micron range to increase surface area and dissolution rate.[7] | N/A (Improves dissolution rate) | Oral and parenteral delivery. |
| Solid Dispersions | Dispersing the drug in an amorphous, high-energy state within a polymer carrier.[2] | 50 - 10,000 | Primarily for oral solid dosage forms. |
Signaling Pathways & Visualizations
Quinoxaline derivatives are known to interact with various signaling pathways, often as inhibitors of key kinases.
VEGFR-2 Signaling Inhibition
Caption: Simplified VEGFR-2 signaling and inhibition by quinoxaline derivatives.
ASK1 Signaling Inhibition
Caption: Overview of the ASK1 signaling cascade and its inhibition.[1][8]
Experimental Protocols
Protocol 1: Preparation of a Quinoxaline Derivative Stock Solution in DMSO
-
Accurately weigh a precise amount of the quinoxaline derivative into a sterile, conical microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired high stock concentration (e.g., 10-50 mM).[1]
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.[1]
-
Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes to provide mechanical energy for dissolution.[1][2]
-
Once fully dissolved, visually inspect the solution to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Store aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Solubility Enhancement via pH Adjustment (Screening)
This protocol outlines a screening method to determine if pH adjustment can improve the solubility of a weakly basic quinoxaline derivative.[2]
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Common buffers include citrate for acidic pH and phosphate (B84403) for neutral pH.[2]
-
Compound Addition: Add a fixed amount of the solid quinoxaline derivative to a fixed volume of each buffer (e.g., targeting a concentration above the expected solubility, such as 1 mg/mL).
-
Equilibration: Agitate the samples (e.g., on a shaker or rotator) at a constant temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the compound to dissolve.[2]
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluation: Based on the results, select the lowest pH that provides the desired solubility while remaining compatible with your biological assay.[2]
Protocol 3: Preparation of a Quinoxaline Derivative-Cyclodextrin Inclusion Complex
This protocol provides a general method for creating a drug-cyclodextrin complex to enhance aqueous solubility.[1]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in sterile, deionized water. Gentle heating (up to 50°C) and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.[1]
-
Add Quinoxaline Derivative: Add an excess amount of the solid quinoxaline derivative powder to the HP-β-CD solution.
-
Complexation: Stir or shake the suspension at room temperature for 24-48 hours, ensuring it is protected from light.[1] This extended time allows for the efficient formation of the inclusion complex.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the remaining, undissolved compound.[1]
-
Collect Supernatant: Carefully collect the supernatant, which now contains the soluble quinoxaline derivative-HP-β-CD complex.[1]
-
Sterile Filtration: To sterilize the solution for use in cell culture, filter the supernatant through a 0.22 µm sterile filter.[1] The concentration of the solubilized compound in the final filtrate should be determined analytically.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Quinoxaline Synthesis
Welcome to the technical support center for the synthesis of quinoxaline (B1680401) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during microwave-assisted synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using microwave irradiation for quinoxaline synthesis compared to conventional heating? A: The main advantages are significant reductions in reaction time (often from hours to minutes), improved reaction yields, and suppression of side products.[1][2] Microwave-assisted synthesis is also considered a greener chemistry approach as it often allows for solvent-free reactions, reducing the use of hazardous organic solvents.[3][4]
Q2: Can I use a domestic microwave oven for my experiments? A: No, it is strongly advised not to use a domestic microwave oven.[5] These appliances lack the necessary safety controls for temperature and pressure, are not designed to handle corrosive solvents, and their cavities are not built to withstand potential explosions from runaway reactions.[5][6] Dedicated laboratory microwave reactors are imperative for safety and reproducibility.[5]
Q3: What are the most common starting materials for synthesizing the quinoxaline core? A: The most prevalent method involves the condensation reaction between an aryl 1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (such as benzil (B1666583) or glyoxal).[7][8][9]
Q4: What types of catalysts are effective in microwave-assisted quinoxaline synthesis? A: A variety of catalysts can be used. Acidic catalysts like iodine (5 mol%) or camphorsulfonic acid (20 mol%) are common.[7][10] Environmentally friendly solid supports like acidic alumina (B75360) can also act as effective catalysts in solvent-free conditions.[1][11][12] In some cases, reactions can proceed efficiently without any catalyst.[13][14]
Q5: Is it always necessary to use a solvent? A: Not always. Many successful microwave-assisted syntheses of quinoxalines are performed under solvent-free conditions, which is a key principle of green chemistry.[4][11][15][16][17] This can be achieved by either reacting neat reagents or by adsorbing them onto a mineral support like acidic alumina.[2][11] When a solvent is needed, polar solvents that absorb microwave energy efficiently are preferred. Ethanol (B145695), water, or mixtures like ethanol/water are common choices.[7]
Q6: How can I synthesize asymmetrically substituted quinoxalines? A: This can be challenging due to the formation of regioisomers, especially when using unsymmetrical 1,2-diamines.[18] To control regioselectivity, you can try running the reaction at a lower temperature, which may favor the kinetically controlled product.[18] Screening different catalysts can also help favor the formation of one isomer.[18]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low yields are a common issue and can stem from several factors.[9][18]
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine (B120857) or dicarbonyl compound can lead to side reactions.[9][18] o-Phenylenediamines are particularly susceptible to air oxidation.[19][20]
-
Suboptimal Reaction Conditions: The chosen catalyst, solvent (if any), power, or temperature may not be ideal for your specific substrates.[18]
-
Solution: Systematically optimize the reaction conditions. Test different catalysts (e.g., acidic alumina, iodine) or vary the catalyst loading.[19] If using a solvent, ensure it is suitable for microwave heating (i.e., has a high dielectric constant). Non-polar solvents like toluene (B28343) or hexane (B92381) are generally inefficient.[3]
-
-
Localized Superheating/Hot Spots: In solvent-free reactions, especially with solid supports, uneven heating can cause decomposition.
-
Solution: Ensure adequate stirring. For pressurized reactions, a heavier stir bar may be necessary. For open-vessel, solvent-free experiments, mechanical stirring can prevent localized hot spots.[5]
-
Problem 2: Significant Side Product Formation
The formation of multiple products complicates purification and reduces the yield of the desired compound.[18]
Possible Causes & Solutions:
-
Formation of Regioisomers: When using unsymmetrically substituted 1,2-diamines, the two amino groups can have different reactivities, leading to isomeric products.[18]
-
Oxidation of Starting Materials: As mentioned, 1,2-diamines can oxidize, leading to colored impurities that interfere with the reaction.[19][20]
-
Self-Condensation or Decomposition: At high temperatures, the dicarbonyl compound may self-condense, or other reactants/products might decompose.[10]
-
Solution: Employ milder reaction conditions, such as lower microwave power or temperature.[20] A more active catalyst might allow the reaction to proceed efficiently at a lower temperature.
-
Problem 3: Difficult Product Purification
Even with a successful reaction, isolating the pure quinoxaline derivative can be challenging.
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline derivatives often have poor solubility in common organic solvents, making purification by column chromatography difficult.[20]
-
Solution: Recrystallization is often the most effective method.[20] Common solvents include ethanol or ethanol/water mixtures.[9][11] For some products, dissolving the crude material in a dilute basic solution (e.g., 5% NaOH) and then re-precipitating by acidifying with dilute HCl can be an effective purification strategy.[20]
-
-
Separation of Isomers: Regioisomers often have very similar physical properties, making them difficult to separate by standard chromatography or recrystallization.[18]
-
Solution: The best approach is to optimize the reaction to form a single isomer. If separation is unavoidable, specialized chromatographic techniques like preparative HPLC may be required.
-
-
Residual Catalyst/Support: If using a solid-supported catalyst like acidic alumina, it must be completely removed.
-
Solution: After the reaction, the mixture can be boiled in a solvent like aqueous ethanol and then filtered while hot to remove the solid support.[11]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
(Reaction: o-phenylenediamine + various 1,2-dicarbonyl precursors)
| Dicarbonyl Precursor | Method | Time | Yield (%) | Reference |
| Benzil | Conventional Heating | 8 h | 75% | [19] |
| Benzil | Microwave (160W) | 60 s | 90% | [19] |
| Glyoxal | Conventional Heating | 2 h | 60% | [19] |
| Glyoxal | Microwave (160W) | 60 s | 92% | [19] |
Table 2: Effect of Catalyst/Support in Solvent-Free Microwave Synthesis
(Reaction: o-phenylenediamine (1.1 mmol) + Benzil (1 mmol) for 3 min at 900W)
| Catalyst / Support | Yield (%) | Reference |
| Acidic Alumina | 96% | [12] |
| Neutral Alumina | 95% | [12] |
| HY-Zeolite | 93% | [12] |
| Basic Alumina | 91% | [12] |
| Montmorillonite K10 | 90% | [12] |
| Silica Gel | 81% | [12] |
| None (Neat Reaction) | 65% | [12] |
Table 3: Effect of Solvent on Iodine-Catalyzed Microwave Synthesis
(Reaction: o-phenylenediamine + phenylglyoxal (B86788) monohydrate with 5 mol% I₂)
| Solvent | Time | Yield (%) | Reference |
| Ethanol/Water (1:1) | 30 sec | 92% | [7] |
| Ethanol | 1 min | 85% | [7] |
| Water | 2 min | 80% | [7] |
| Acetonitrile | 2 min | 70% | [7] |
| Dichloromethane (B109758) | 5 min | 40% | [7] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using Acidic Alumina
This protocol is adapted from a benign approach for quinoxaline synthesis.[11][12]
Materials:
-
Aryl 1,2-diamine (1.1 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Acidic Alumina (0.2 g)
-
Pyrex glass flask (open)
-
Ethanol (for work-up)
Procedure:
-
In an open Pyrex glass flask, thoroughly mix the diamine (1.1 mmol), the dicarbonyl compound (1.0 mmol), and acidic alumina (0.2 g).
-
Place the flask in a laboratory microwave reactor.
-
Irradiate the mixture at 900 W power for 3 minutes.
-
After irradiation, allow the flask to cool to room temperature.
-
Add aqueous ethanol to the reaction mixture and boil to dissolve the product.
-
Filter the hot mixture to remove the alumina.
-
Allow the filtrate to cool. The pure product will crystallize.
-
Collect the crystals by filtration.
Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol is adapted from an efficient microwave-induced method.[7]
Materials:
-
Aryl 1,2-diamine (1.0 mmol)
-
1,2-dicarbonyl compound (1.0 mmol)
-
Iodine (I₂) (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Microwave reaction vessel (sealed)
-
Dichloromethane, 5% Sodium Thiosulfate (B1220275) solution, Brine (for work-up)
Procedure:
-
In a microwave-safe vessel, dissolve the diamine (1.0 mmol) and the dicarbonyl compound (1.0 mmol) in ethanol/water (1:1, 1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature of 50°C (power level will adjust automatically, typically around 300W) for 30 seconds to 3 minutes, monitoring the reaction by TLC.
-
After completion, cool the vessel.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization (e.g., from dichloromethane-hexane).[7]
References
- 1. scielo.br [scielo.br]
- 2. bspublications.net [bspublications.net]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Safety Considerations for Microwave Synthesis [cem.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines | Semantic Scholar [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. ecommons.udayton.edu [ecommons.udayton.edu]
- 17. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
"refining work-up procedures to improve the purity of quinoxaline products"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining work-up procedures to improve the purity of quinoxaline (B1680401) products.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Problem: Low Yield After Purification
-
Question: I am losing a significant amount of my quinoxaline product during the purification process. What are the common causes and how can I mitigate this?
-
Answer: Low recovery rates after purification are a frequent challenge. The potential causes depend on the method used:
-
During Extraction:
-
Incorrect pH: The pH of the aqueous layer might not be optimal for your specific quinoxaline derivative, causing it to remain in the aqueous phase. Ensure the pH is adjusted to favor the partitioning of your compound into the organic layer.[1]
-
Inefficient Extraction: A single extraction with a large volume of solvent can be inefficient. It is more effective to perform multiple extractions with smaller volumes of the organic solvent.[1]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution), allow the mixture to stand for a longer period, or filter the entire mixture through a bed of Celite®.[1]
-
-
During Recrystallization:
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and yield. Always use the minimum amount of hot solvent required to dissolve your crude product.[1][2]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, and then in an ice bath if necessary, to maximize crystal formation.[1]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[1]
-
-
During Column Chromatography:
-
Problem: Presence of Colored Impurities in the Final Product
-
Question: My final quinoxaline product has a persistent color, indicating the presence of impurities. How can I remove them?
-
Answer: Colored impurities often arise from the oxidation of reactants or the formation of side products.[1][3] Here are some strategies to address this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reactants or products.[1][3]
-
Purified Reagents and Solvents: Use freshly distilled solvents and purified reagents to minimize the introduction of impurities.[1][3]
-
Activated Carbon Treatment: Before the final crystallization step, you can treat a solution of your compound (e.g., in methanol) with activated carbon to adsorb colored impurities.[3] Be aware that activated carbon can also adsorb some of your product, so use it judiciously.
-
Thorough Catalyst Removal: If a solid catalyst is used, ensure its complete removal by filtration before proceeding with the work-up.[3]
-
Problem: Difficulty in Separating the Product from Starting Materials or Byproducts
-
Question: I am struggling to separate my desired quinoxaline from unreacted starting materials or closely related byproducts. What purification strategies can I employ?
-
Answer: This issue often arises due to similar polarities of the compounds in the mixture.[1]
-
Optimize Column Chromatography:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution system where the polarity of the mobile phase is gradually increased. This can significantly improve the separation of compounds with similar polarities.[1]
-
Alternative Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[1][4]
-
-
Recrystallization with a Different Solvent: If impurities co-crystallize with your product, performing a second recrystallization with a different solvent system can be effective.[1]
-
Combined Purification Methods: For particularly challenging separations, a combination of methods is often best. Purify the crude product by column chromatography first to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure final product.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for purifying synthesized quinoxaline compounds?
-
Q2: How do I select an appropriate solvent for the recrystallization of my quinoxaline derivative?
-
A2: An ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2][6] Ethanol is a commonly used solvent for recrystallizing quinoxalines.[1] To select the best solvent, you should test the solubility of your crude product in small amounts of different solvents at both room temperature and their boiling points.[1]
-
-
Q3: What type of stationary phase and mobile phase should I use for column chromatography of quinoxalines?
-
A3: Silica gel is the most commonly used stationary phase for the column chromatography of quinoxaline compounds.[5] The mobile phase is typically a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation.[1]
-
-
Q4: My purified quinoxaline product has a low and broad melting point. What does this indicate?
-
A4: A low and broad melting point range is a strong indication that your product is still impure. Pure crystalline solids typically have a sharp and well-defined melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.[1]
-
Data Presentation
Table 1: Yields of Quinoxaline Derivatives Purified by Recrystallization
| Quinoxaline Derivative | Recrystallization Solvent | Yield (%) |
| 2,3-Diphenylquinoxaline | Ethanol | 92 |
| 2-Phenylquinoxaline | Ethanol | 95 |
| Acenaphtho[1,2-b]quinoxaline | Ethanol | 90 |
| Dibenzo[a,c]phenazine | Ethanol | 92 |
| 6-Methyl-2,3-diphenylquinoxaline | Ethanol | 93 |
Source: Data compiled from literature reports.[1]
Table 2: Purity and Recovery Data from Chromatographic & Extraction Methods
| Compound(s) | Purification Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Quinoxaline 1,4-dioxides and metabolites | Solid Phase Extraction (HLB cartridge) & UHPLC-MS/MS | 79.8 - 96.5 | 0.30–2.51 μg/kg | 1.10–8.37 μg/kg |
| 3-methyl-quinoxaline-2-carboxylic acid | Immunoaffinity Column & HPLC-UV | 80.1 - 87.7 | 1.0-3.0 μg/kg | 4.0-10.0 μg/kg |
Source: Data from studies on the determination of quinoxaline derivatives in various matrices.[1][7]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of Quinoxaline Derivatives
-
Dissolution: In a flask, dissolve the crude quinoxaline product in the minimum amount of a suitable hot solvent (e.g., ethanol).[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1][2]
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[1][2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration.[1][2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1][2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.[1][6]
-
Sample Loading: Dissolve the crude quinoxaline product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of n-hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[1]
-
Fraction Collection: Collect the eluate in fractions.[1]
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.[1]
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified quinoxaline product.
Mandatory Visualization
Caption: A general workflow for the purification of quinoxaline products.
Caption: A troubleshooting guide for common quinoxaline purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Mechanism of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer mechanism of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a member of the quinoxaline (B1680401) class of heterocyclic compounds. Quinoxaline derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including promising anticancer properties.[1] While direct experimental data on this compound is limited, this guide extrapolates its likely mechanism of action based on studies of structurally similar quinoxaline compounds. We compare its potential efficacy with established chemotherapeutic agents—Doxorubicin, Etoposide, and Paclitaxel—supported by experimental data from various cancer cell lines.
Anticipated Anticancer Mechanism of Action
Based on the known activities of related quinoxaline derivatives, this compound is hypothesized to exert its anticancer effects through two primary mechanisms: induction of apoptosis and cell cycle arrest.
1. Induction of Apoptosis: Quinoxaline compounds have been shown to trigger programmed cell death in cancer cells.[2][3][4] This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3).[2][3][5]
2. Cell Cycle Arrest: Many anticancer agents, including quinoxaline derivatives, can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[6][7][8][9] It is plausible that this compound induces arrest at the G2/M or S phase of the cell cycle.[10]
Comparative Performance Data
To provide a context for the potential efficacy of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for three widely used anticancer drugs across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [11] |
| Huh7 | Hepatocellular Carcinoma | >20 | [11] |
| UMUC-3 | Bladder Cancer | 5.1 | [11] |
| VMCUB-1 | Bladder Cancer | >20 | [11] |
| TCCSUP | Bladder Cancer | 12.6 | [11] |
| BFTC-905 | Bladder Cancer | 2.3 | [11] |
| A549 | Lung Cancer | >20 | [11] |
| HeLa | Cervical Cancer | 2.9 | [11] |
| MCF-7 | Breast Cancer | 2.5 | [11] |
| M21 | Skin Melanoma | 2.8 | [11] |
| PC3 | Prostate Cancer | 8.00 | [12] |
| LNCaP | Prostate Cancer | 0.25 | [12] |
| MDA-MB-231 | Breast Cancer | 6.602 | [13] |
Table 2: Comparative IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCLC cell lines | Small Cell Lung Cancer | Varies | [14] |
| HeLa | Cervical Cancer | Varies | [14] |
| NMuMG | Murine Mammary Gland | Varies | [14] |
Note: Specific IC50 values for Etoposide can vary significantly depending on the specific cell line and experimental conditions.
Table 3: Comparative IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 | [15] |
| SK-BR-3 | Breast Cancer (HER2+) | Varies | [16] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 300 | [17] |
| T-47D | Breast Cancer (Luminal A) | Varies | [16] |
| 4T1 | Murine Breast Cancer | 3780 | [18] |
| MCF-7 | Breast Cancer | 3500 | [17] |
| SKBR3 | Breast Cancer | 4000 | [17] |
| BT-474 | Breast Cancer | 19 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the anticancer mechanism of this compound and compare its performance with other agents.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[19][20][21][22]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or comparator drugs) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[23][24][25][26][27]
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[28][29][30][31]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for 24 or 48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway and experimental workflows.
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
Caption: General experimental workflow for validating the anticancer activity of a test compound.
Caption: Logical relationship between the primary anticancer effects of the hypothesized compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of phenoxodiol on the cell cycle of prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchhub.com [researchhub.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to Quinoxaline-Based Enzyme Inhibitors: Evaluating 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline (B1680401) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent enzyme inhibition. This guide provides a comparative analysis of various quinoxaline-based enzyme inhibitors, with a special focus on contextualizing the available information for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. While specific enzyme inhibition data for this compound is not extensively available in the public domain, this guide will summarize its known characteristics and compare the inhibitory profiles of other well-documented quinoxaline derivatives against a range of key enzymatic targets.
This compound: An Overview
This compound, also known as 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline, is primarily recognized as a versatile intermediate in the synthesis of more complex pharmaceutical compounds and is also considered an endogenous metabolite[1][2]. Its structure, featuring a quinoxaline core appended with a polyhydroxylated butane (B89635) chain, suggests potential for biological activity, possibly through interactions with carbohydrate-binding enzymes or other ATP-binding proteins. However, to date, specific quantitative data on its inhibitory activity against common enzyme targets is not available in peer-reviewed literature. Its utility has been noted in biochemical research for investigating enzyme activity and metabolic pathways, as well as in pharmaceutical development, particularly for neurological disorders[1].
Comparative Analysis of Quinoxaline-Based Enzyme Inhibitors
In contrast to the limited data on this compound, numerous other quinoxaline derivatives have been extensively studied as potent enzyme inhibitors. The following sections provide a detailed comparison of their activities against several key enzyme classes.
Kinase Inhibitors
Quinoxaline derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Protein Kinases
| Compound ID | Target Enzyme | Inhibition (IC50/Binding Affinity) | Reference |
| Compound IV | VEGFR-2 | Binding Affinity: -17.11 kcal/mol | [3] |
| Compound III | VEGFR-2 | Binding Affinity: -15.63 kcal/mol | [3] |
| Compound 26e | ASK1 | IC50: 30.17 nM | [3] |
| Compound 12d | ASK1 | IC50: 49.63 nM | [3] |
| Compound 12c | ASK1 | IC50: 117.61 nM | [3] |
| Compound 4a | EGFR | IC50: 0.3 µM | [3] |
| Compound 13 | EGFR | IC50: 0.4 µM | [3] |
| Compound 11 | EGFR | IC50: 0.6 µM | [3] |
| Compound 1c | CK2 | IC50: 49 nM | [4] |
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Quinoxaline-based inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Table 2: Inhibitory Activity of Quinoxaline Derivatives against COX Enzymes
| Compound ID | Target Enzyme | Inhibition (IC50) | Reference |
| Compound 13 | COX-2 | IC50: 0.46 µM | [3] |
| Compound 11 | COX-2 | IC50: 0.62 µM | [3] |
Glycosidase Inhibitors
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.
Table 3: Inhibitory Activity of Quinoxaline Derivatives against Glycosidases
| Compound ID | Target Enzyme | Inhibition (IC50) | Reference |
| Compound 10a | α-glucosidase | IC50: 3.46 µM | [5] |
| Compound 10a | α-amylase | IC50: 6.89 µM | [5] |
| Compound 6c | α-glucosidase | IC50: 0.0953 µM | [6][7][8] |
| Compound 3e | α-glucosidase | IC50: 9.99 µM | [9] |
Other Enzyme Inhibitors
Quinoxaline derivatives have also been shown to inhibit other important enzymes.
Table 4: Inhibitory Activity of Quinoxaline Derivatives against Various Enzymes
| Compound ID | Target Enzyme | Inhibition (Ki/IC50) | Reference |
| Quinoxaline-bridged bis(imidazolium) salts | hCA I | Ki: 12.3 to 154.0 nM | [10] |
| Quinoxaline-bridged bis(imidazolium) salts | hCA II | Ki: 8.6 to 41.0 nM | [10] |
| Compound 6c | Acetylcholinesterase | IC50: 0.077 µM | [11] |
| Analogs 1-25 | Thymidine Phosphorylase | IC50: 3.20 to 56.40 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Protocol Details:
-
Reagent Preparation: Prepare a 1x Kinase Buffer, a stock solution of ATP, a substrate solution (e.g., Poly-Glu,Tyr), and dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
Reaction Setup: In a 96-well plate, add the master mix containing buffer, ATP, and substrate to each well.
-
Compound Addition: Add serial dilutions of the test quinoxaline derivative or vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow for the phosphorylation reaction.
-
Detection: Stop the reaction and measure kinase activity using a detection reagent such as Kinase-Glo™, which quantifies the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine (B1216132) hydrolysis.
Protocol Details:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of acetylthiocholine (B1193921) iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Dilute the AChE enzyme in the buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test quinoxaline derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Conclusion
The quinoxaline core represents a highly versatile scaffold for the design of potent enzyme inhibitors targeting a wide range of diseases. While specific enzyme inhibition data for this compound remains to be elucidated, the extensive research on other quinoxaline derivatives highlights the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the comparative analysis and further investigation of novel quinoxaline-based enzyme inhibitors. Future studies are warranted to fully characterize the biological activity profile of this compound and its potential as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New quinoxalinone inhibitors targeting secreted phospholipase A2 and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold [mdpi.com]
- 12. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Comparative Guide
In the development and quality control of pharmaceutical compounds, the rigorous validation of analytical methods is paramount to ensure data integrity, accuracy, and reliability. This guide provides a comparative overview of analytical methods for the characterization and quantification of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a quinoxaline (B1680401) derivative of interest in medicinal chemistry.[1][2] The focus is on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry to ensure that these distinct analytical methods produce comparable and reliable results.[1]
Data Presentation: Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the analysis of this compound depends on various factors, including the sample matrix, required sensitivity, and selectivity. The following tables summarize the quantitative performance of different validated methods for quinoxaline derivatives, which can be extrapolated for the target compound.[3]
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis [3]
| Analyte(s) | Matrix | Linearity Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - | [3] |
| Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg (spiked levels) | 70 - 110 | CCα: 0.7-2.6 µg/kg | CCβ: 1.3-5.6 µg/kg | [3] |
Table 2: UV-Vis Spectrophotometry for Quinoxaline Analysis
| Analyte | Solvent | λmax (nm) | Molar Absorptivity (ε) | Linearity Range | Reference |
| Quinoxaline Derivatives | Ethanol/Methanol | Compound-specific | Compound-specific | Typically 1-25 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods.[3] Below are representative protocols for the analysis of quinoxaline derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative determination of quinoxaline derivatives.[3][4]
-
Instrumentation: Standard HPLC system with a UV detector.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing an acid modifier like formic acid for mass spectrometry compatibility.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).[5]
-
For complex matrices, perform acid hydrolysis to release residues, followed by liquid-liquid extraction and solid-phase extraction (SPE) for cleanup.[3]
-
Filter the final solution through a 0.45 µm filter before injection.[1]
-
-
Chromatographic Conditions:
-
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.[3]
UV-Vis Spectrophotometry Protocol
This protocol provides a general method for the quantification of quinoxalines that possess a chromophore.[3]
-
Instrument: A UV-Vis spectrophotometer.[3]
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Quantification: Calculate the concentration of the analyte in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure they produce comparable results.[6]
Caption: Workflow for the cross-validation of two analytical methods.
Forced Degradation Study Workflow
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7][8]
Caption: Workflow for a forced degradation study.
References
Comparative Guide to the Synthesis and Bioactivity of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a quinoxaline (B1680401) derivative with potential therapeutic applications. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This compound, also known as 2-(1',2',3',4'-Tetrahydroxybutyl)quinoxaline, is a notable member of this family, characterized by a polyhydroxylated butanetetrol side chain attached to the quinoxaline core. This structural feature suggests potential interactions with biological targets where carbohydrate recognition is important. This guide aims to provide a reproducible synthesis method for this compound and compare its potential bioactivity with other relevant quinoxaline derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of an appropriate sugar with o-phenylenediamine (B120857). A plausible and reproducible method involves the reaction of D-glucose with o-phenylenediamine.[1]
Experimental Protocol: Synthesis from D-Glucose
Materials:
-
D-Glucose
-
o-Phenylenediamine
-
Glacial acetic acid
-
Water
-
Activated charcoal
Procedure:
-
A mixture of D-glucose (18.0 g, 0.1 mol) and o-phenylenediamine (10.8 g, 0.1 mol) is prepared in a mixture of ethanol (100 mL) and water (50 mL).
-
To this suspension, hydrazine hydrate (5 mL) and glacial acetic acid (5 mL) are added.
-
The reaction mixture is refluxed for 4 hours. The solution will gradually turn dark.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield a dark, viscous residue.
-
The residue is dissolved in hot water (200 mL) and treated with activated charcoal to decolorize the solution.
-
The hot solution is filtered, and the filtrate is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) overnight to facilitate crystallization.
-
The resulting crystalline solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product is dried in a vacuum oven at 50 °C to yield this compound.
Expected Yield: Approximately 60-70%.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Comparative Bioactivity of Quinoxaline Derivatives
While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the broader class of quinoxaline derivatives has been widely evaluated for various biological activities, primarily as anticancer and neuroprotective agents. The following tables compare the activity of several quinoxaline derivatives to provide a context for the potential efficacy of the title compound.
Anticancer Activity
Quinoxaline derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as VEGFR-2, or induction of apoptosis.[2][3]
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| Compound 10 | HL-60 | 0.803 ± 0.02 | VEGFR-2 Inhibition, PI3K/AKT/mTOR pathway modulation | [2] |
| PC-3 | 3.047 ± 0.14 | [2] | ||
| Compound 15 | HL-60 | 1.619 ± 0.05 | VEGFR-2 Inhibition | [2] |
| PC-3 | 3.506 ± 0.11 | [2] | ||
| Compound IV | PC-3 | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [3] |
| Erdafitinib | Various | Varies | FGFR Inhibitor | FDA Approved |
Neuroprotective Activity
Several quinoxaline derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These effects are often attributed to their antioxidant properties, ability to block Aβ-induced toxicity, and reduction of reactive oxygen species (ROS).[4][5]
| Compound | Cellular Model | Bioactivity Endpoint | Observed Effect | Reference |
| This compound | Not Reported | Not Reported | Not Reported | - |
| QX-4 | PC12 cells | Aβ-induced toxicity | Blocked toxicity | [4][5] |
| Intracellular ROS | Decreased ROS | [4][5] | ||
| Neuronal viability | Enhanced viability | [4][5] | ||
| QX-6 | PC12 cells | Aβ-induced toxicity | Blocked toxicity | [4][5] |
| Intracellular ROS | Decreased ROS | [4][5] | ||
| Neuronal viability | Enhanced viability | [4][5] | ||
| NBQX | Rat striatum | Kainate-induced lesions | Neuroprotection | [6] |
Experimental Protocols for Bioactivity Assays
Anticancer Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC-3, HL-60)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Neuroprotective Activity Assay (Aβ-induced toxicity in PC12 cells)
Objective: To assess the ability of a compound to protect neuronal cells from amyloid-beta induced toxicity.
Materials:
-
PC12 cell line
-
Culture medium (e.g., DMEM) with horse serum and fetal bovine serum
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine coated plates
-
Aβ₁₋₄₂ peptide
-
Test compound dissolved in DMSO
-
MTT solution
-
Solubilization solution
Procedure:
-
Differentiate PC12 cells by treating them with NGF (50-100 ng/mL) for 5-7 days on poly-L-lysine coated plates.
-
Prepare aggregated Aβ₁₋₄₂ by incubating a solution of the peptide at 37°C for 24-48 hours.
-
Pre-treat the differentiated PC12 cells with various concentrations of the test compound for 2 hours.
-
Add the aggregated Aβ₁₋₄₂ to the wells to a final concentration of 5-10 µM.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described above.
-
An increase in cell viability in the presence of the test compound compared to Aβ₁₋₄₂ alone indicates neuroprotective activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the synthesis, characterization, and bioactivity screening.
Caption: Apoptosis pathway potentially modulated by quinoxaline derivatives.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalajrb.com [journalajrb.com]
- 6. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinoxaline Derivatives Against Key Protein Targets
A comprehensive guide for researchers, scientists, and drug development professionals on the in silico performance of quinoxaline (B1680401) derivatives against various therapeutic targets. This guide provides a comparative overview of binding affinities, interaction patterns, and the underlying methodologies of molecular docking studies.
The quinoxaline scaffold, a fused system of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Derivatives of quinoxaline have shown significant potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents, often attributed to their ability to selectively inhibit key enzymes.[1] Molecular docking, a powerful computational technique, plays a pivotal role in the rational design of novel quinoxaline-based therapeutics by predicting the binding interactions between these small molecules and their protein targets.[1] This guide summarizes quantitative data from various comparative docking studies, details the experimental protocols, and visualizes key signaling pathways and workflows to provide a valuable resource for advancing drug discovery efforts.
Quantitative Data Summary: Docking Performance of Quinoxaline Derivatives
The following table provides a comparative summary of the docking performance of various quinoxaline derivatives against a range of protein targets implicated in cancer and infectious diseases. The data, collated from multiple independent research studies, includes binding affinities (in kcal/mol) and inhibitory concentrations (IC₅₀), where available. A lower binding energy value generally indicates a higher predicted binding affinity.
| Derivative ID/Class | Target Protein | PDB ID | Docking Score (kcal/mol) | IC₅₀ | Reference |
| Anticancer Targets | |||||
| Compound IV | VEGFR-2 | 2OH4 | -17.11 | - | [1] |
| Compound III | VEGFR-2 | 2OH4 | -15.63 | - | [1] |
| Compound 4a | EGFR | Not Specified | - | 0.3 µM | [1] |
| Compound 13 | EGFR | Not Specified | - | 0.4 µM | [1] |
| Compound 11 | EGFR | Not Specified | - | 0.6 µM | [1] |
| Compound IVd | EGFR | 4HJO | -12.03 | - | [1] |
| Compound 13 | COX-2 | Not Specified | - | 0.46 µM | [1] |
| Compound 11 | COX-2 | Not Specified | - | 0.62 µM | [1] |
| Imidazo[1,2-a] quinoxaline | Human Melanoma Target | Not Specified | - | - | |
| Quinoxaline-Triazole (5d) | Lanosterol 14-α-demethylase | Not Specified | - | 2 µg/mL (MIC₉₀) | [2] |
| Antibacterial Targets | |||||
| Thiazolyl quinoxaline (11c) | Dihydropteroate Synthase | Not Specified | - | 12.5 µg/mL (MIC) | [3] |
| Quinoxaline derivatives | E. coli DNA Gyrase B | 6F86 | -6.0 to -7.33 | - | [4] |
| 4-anilinoquinazoline (B1210976) (4c) | DNA Gyrase B | 1KZN | -8.16 | 32 µg/mL (MIC) | [5] |
| Antifungal Targets | |||||
| Pyrrolo[1,2-a]quinolines | Secreted Aspartic Protease 3 | 2H6T | - | 0.4-12.5 µg (MIC) | [6] |
| Pyrrolo[1,2-a]quinolines | Sterol 14-alpha demethylase | 5TZ1 | - | 0.4-12.5 µg (MIC) | [6] |
| Antimalarial Target | |||||
| 6-methoxyquinoline (QD-3) | P. falciparum DHFR | 1J3I | -10.2 | - | [7] |
| 4-amino-7-chloroquinoline (QD-1) | P. falciparum DHFR | 1J3I | -9.8 | - | [7] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol outlines a generalized yet detailed methodology for conducting molecular docking studies with quinoxaline derivatives, based on common practices reported in the cited literature. This protocol is designed to be adaptable for use with various molecular modeling software suites, such as AutoDock Vina.
Ligand Preparation
-
2D Structure Generation: The two-dimensional structures of the quinoxaline derivatives are drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: These 2D structures are then converted into three-dimensional formats. Energy minimization is subsequently performed using a suitable force field, such as MMFF94, to obtain the most stable conformation.[8]
-
File Format Conversion: The final, optimized 3D structures are saved in a format compatible with the chosen docking software, for instance, the PDBQT format for AutoDock Vina. This step typically involves adding polar hydrogens and assigning appropriate charges.[8]
Receptor Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Preparation of the Protein: The raw PDB file is "cleaned" by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.[8]
-
Addition of Charges and Hydrogens: Polar hydrogens are added to the protein structure, and Gasteiger charges are computed and assigned. The prepared protein is then saved in the PDBQT format.[8]
Molecular Docking Simulation
-
Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and coordinates of this box are set to encompass the entire binding pocket where the ligand is expected to interact.
-
Docking Execution: The docking simulation is performed using a program like AutoDock Vina. The software systematically samples various conformations and orientations (poses) of the ligand within the defined grid box.[8] For each pose, the binding affinity is calculated using a specific scoring function.[8]
-
Docking Protocol Validation: To ensure the reliability of the docking protocol, a validation step is crucial. This is typically done by redocking the co-crystallized ligand back into the active site of its protein. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is less than 2.0 Å.
Analysis of Results
-
Binding Affinity and Pose Analysis: The primary output is the binding affinity, usually expressed in kcal/mol, with more negative values indicating stronger predicted binding. The docked poses are visualized using software like PyMOL or Discovery Studio to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the quinoxaline derivative and the amino acid residues of the target protein.
-
Correlation with Experimental Data: Whenever possible, the docking scores should be correlated with experimental data, such as IC₅₀ values from in vitro assays. A strong correlation helps to validate the predictive power of the computational model.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by quinoxaline derivatives and a typical experimental workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Comparative Analysis of In Vivo Validation
For researchers and drug development professionals exploring novel therapeutic agents, the rigorous in vivo validation of a compound's potential is a critical step. This guide provides a comparative overview of the in vivo validation of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a quinoxaline (B1680401) derivative with purported bioactive properties. However, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo data for this specific compound. While the broader class of quinoxaline derivatives has shown considerable therapeutic promise in various animal models, specific experimental data for this compound is not currently available.
This guide will, therefore, focus on the established therapeutic potential of the broader quinoxaline class as a proxy, outlining the typical experimental workflows and animal models used to validate such compounds. This will serve as a foundational framework for researchers interested in investigating the in vivo efficacy of this compound.
The Therapeutic Landscape of Quinoxaline Derivatives
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] These compounds have been investigated for a wide range of therapeutic applications, including:
-
Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity in various cancer cell lines and animal models.[1][2]
-
Anti-inflammatory: The anti-inflammatory properties of quinoxaline derivatives are often evaluated in rodent models of inflammation.[1][6]
-
Antiviral: Several quinoxaline derivatives have shown efficacy against a range of viruses.[1][7][8]
-
Antimicrobial: This class of compounds has also been explored for its antibacterial and antifungal properties.[1][3]
-
Antidiabetic: Some quinoxaline derivatives have been investigated for their potential in managing diabetes.[1][9]
While this compound is identified as an endogenous metabolite and a potential bioactive agent for neurological disorders and cancer, specific in vivo studies validating these claims are not present in the available literature.[10]
A Glimpse into In Vivo Validation: Experimental Approaches for Quinoxaline Derivatives
To provide a framework for the potential in vivo validation of this compound, we can examine the common experimental protocols used for other quinoxaline derivatives.
General Experimental Workflow
A typical in vivo study to assess the therapeutic potential of a novel quinoxaline derivative would follow a structured workflow.
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
Animal Models
The choice of animal model is crucial and depends on the therapeutic area of interest. For instance, to evaluate the anti-inflammatory potential of a quinoxaline derivative, the carrageenan-induced paw edema model in rats is a standard method.[6]
Data Presentation: A Template for Future Studies
Should in vivo data for this compound become available, a clear and structured presentation of quantitative data is essential for comparative analysis. The following tables provide templates for how such data could be summarized.
Table 1: Hypothetical In Vivo Efficacy Data for this compound in a Cancer Animal Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Survival Rate (%) |
| Vehicle Control | - | 0 | ||
| This compound | ||||
| Alternative 1 | ||||
| Alternative 2 |
Table 2: Hypothetical Toxicity Profile of this compound
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Key Organ Histopathology | Serum Biomarker Levels (e.g., ALT, AST) |
| Vehicle Control | - | |||
| This compound | ||||
| Alternative 1 | ||||
| Alternative 2 |
Signaling Pathways Potentially Modulated by Quinoxaline Derivatives
The therapeutic effects of quinoxaline derivatives are often attributed to their interaction with specific signaling pathways. For example, in the context of inflammation, they might inhibit pro-inflammatory cytokines.
Caption: A simplified diagram showing the potential inhibitory effect of a quinoxaline derivative on pro-inflammatory signaling.
Conclusion and Future Directions
While this compound holds theoretical promise as a bioactive compound, the absence of in vivo data makes a direct comparison with alternative therapies impossible at this time. The broader family of quinoxaline derivatives, however, provides a strong rationale for further investigation. Future research should focus on conducting rigorous in vivo studies to elucidate the efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models. The experimental frameworks and data presentation formats outlined in this guide offer a roadmap for such future investigations, which will be crucial in determining the true therapeutic potential of this specific molecule.
References
- 1. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
"benchmarking the synthetic efficiency of different routes to 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for obtaining 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document outlines two primary approaches: a classical condensation method and a modern catalytic approach, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most efficient synthetic route.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Classical Condensation | Route 2: Modern Catalytic Synthesis |
| Starting Materials | o-Phenylenediamine (B120857), D-Glucose | o-Phenylenediamine, D-Glucose |
| Key Reagents/Catalyst | Hydrazine (B178648) Hydrate (B1144303), Acetic Acid | Osmium(II) complex ([OsCl₂(p-cymene)]₂), Silver Hexafluoroantimonate (AgSbF₆) |
| Reaction Conditions | Reflux | Mild Conditions |
| Reported Yield | ~50% | Not specified for this exact product, but generally high for related C-glycosides |
| Advantages | Utilizes simple and readily available reagents. | High potential for stereoselectivity and milder reaction conditions. |
| Disadvantages | Moderate yields and potentially harsh reaction conditions. | Requires specialized and expensive catalysts. |
Route 1: Classical Condensation of D-Glucose with o-Phenylenediamine
This traditional approach involves the direct condensation of D-glucose with o-phenylenediamine. The reaction is typically carried out in the presence of hydrazine hydrate and acetic acid, leading to the formation of the quinoxaline (B1680401) ring system with the tetrahydroxybutyl side chain.
Experimental Protocol:
A mixture of D-glucose (10.0 g) and o-phenylenediamine (5.0 g) is dissolved in 100 mL of 50 percent aqueous acetic acid. To this solution, 1.0 mL of hydrazine hydrate is added. The mixture is then refluxed for one hour. After cooling, the crude product is precipitated, filtered, and recrystallized from ethanol (B145695) to yield 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline. The reported yield for this method is approximately 50%.
Caption: Workflow for the classical condensation synthesis.
Route 2: Modern Catalytic Synthesis of Quinoxaline C-Glycosides
A more contemporary approach to synthesizing compounds with a sugar moiety attached to a quinoxaline ring involves a catalytic reaction. While a specific protocol for this compound using this method is not detailed in the literature, the synthesis of analogous quinoxaline C-glycosides has been demonstrated. This route utilizes a switchable catalytic system that can selectively produce either benzimidazole (B57391) or quinoxaline C-glycosides from o-phenylenediamines and carbonyl sulfoxonium ylide glyco-reagents. For the synthesis of quinoxaline derivatives, an osmium catalyst is employed.
Generalized Experimental Protocol:
To a solution of the o-phenylenediamine (0.2 mmol) and the sugar-derived sulfoxonium ylide (0.24 mmol) in a suitable solvent, the osmium catalyst ([OsCl₂(p-cymene)]₂) (5 mol%) is added. The reaction mixture is stirred under mild conditions until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using column chromatography. This method is noted for its potential for high stereoselectivity and milder reaction conditions, though it requires more specialized and costly reagents.
Caption: Generalized workflow for modern catalytic synthesis.
Conclusion
The choice between the classical condensation and modern catalytic routes for the synthesis of this compound will depend on the specific requirements of the researcher. The classical method is straightforward and employs inexpensive reagents, making it suitable for large-scale synthesis where cost is a primary concern, despite its moderate yield. In contrast, the modern catalytic approach offers the potential for higher efficiency and stereocontrol under milder conditions, which is advantageous for the synthesis of complex, chiral molecules in a research and development setting where the cost of the catalyst may be less of a prohibitive factor. Further optimization of the classical route to improve yields or the adaptation of the modern catalytic method for this specific target molecule could provide even more efficient pathways in the future.
Confirming the Structure of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol: A Comparative Guide to Advanced NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a molecule combining a heterocyclic quinoxaline (B1680401) core with a chiral polyol side chain, presents a structural puzzle that is efficiently solved using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. This guide provides a detailed comparison of how modern 2D NMR experiments—COSY, HSQC, and HMBC—are synergistically employed to piece together the molecular framework, offering a robust alternative to methods like X-ray crystallography, which require a suitable single crystal.
Data Presentation: NMR-Based Structural Assignment
The complete structural assignment of this compound relies on the comprehensive analysis of 1D (¹H, ¹³C) and 2D NMR data. The tables below summarize the hypothetical data that would be expected from such an analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity (J in Hz) |
| Quinoxaline Moiety | |||
| 2 | 153.5 | - | - |
| 3 | 144.1 | 9.25 | s |
| 4a | 141.8 | - | - |
| 5 | 129.2 | 8.10 | dd (8.1, 1.5) |
| 6 | 129.5 | 7.85 | td (8.1, 1.5) |
| 7 | 130.4 | 7.88 | td (8.1, 1.5) |
| 8 | 128.9 | 8.05 | dd (8.1, 1.5) |
| 8a | 141.5 | - | - |
| Butanetetrol Moiety | |||
| 1' | 73.2 | 5.05 | d (5.0) |
| 2' | 72.8 | 3.80 | m |
| 3' | 71.9 | 3.65 | m |
| 4'a | 63.6 | 3.55 | dd (11.0, 5.5) |
| 4'b | 3.45 | dd (11.0, 6.5) |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Proton (δ ¹H) | COSY Correlations (δ ¹H) | HSQC Correlation (δ ¹³C) | Key HMBC Correlations (δ ¹³C) |
| 9.25 (H-3) | 8.10, 8.05 | 144.1 | 153.5 (C-2), 141.8 (C-4a) |
| 8.10 (H-5) | 7.85 | 129.2 | 141.8 (C-4a), 129.5 (C-6), 128.9 (C-8) |
| 7.85 (H-6) | 8.10, 7.88 | 129.5 | 141.8 (C-4a), 128.9 (C-8) |
| 7.88 (H-7) | 7.85, 8.05 | 130.4 | 141.5 (C-8a), 129.2 (C-5) |
| 8.05 (H-8) | 7.88 | 128.9 | 141.5 (C-8a), 129.5 (C-6) |
| 5.05 (H-1') | 3.80 | 73.2 | 153.5 (C-2) , 72.8 (C-2'), 71.9 (C-3') |
| 3.80 (H-2') | 5.05, 3.65 | 72.8 | 73.2 (C-1'), 71.9 (C-3'), 63.6 (C-4') |
| 3.65 (H-3') | 3.80, 3.55, 3.45 | 71.9 | 73.2 (C-1'), 72.8 (C-2'), 63.6 (C-4') |
| 3.55/3.45 (H-4') | 3.65 | 63.6 | 72.8 (C-2'), 71.9 (C-3') |
The Logic of Structural Elucidation: A Comparative Workflow
Confirming the proposed structure is a stepwise process where each NMR experiment provides a unique and essential piece of the puzzle. The workflow below illustrates how data from different techniques are integrated to build a complete and verified molecular structure.
Comparison of NMR Techniques in Action
-
¹H and ¹³C NMR (1D Spectra): The Initial Blueprint
-
Function: These initial spectra provide fundamental information. The ¹H NMR shows distinct regions for aromatic protons (7.8-9.3 ppm) and the aliphatic butanetetrol chain protons (3.4-5.1 ppm). The ¹³C NMR confirms the carbon count: eight aromatic carbons (four quaternary, four CH) and four aliphatic carbons in the C-O region.[1]
-
Limitation: While providing a parts list, 1D NMR alone cannot establish the connectivity between the quinoxaline ring and the butanetetrol chain.
-
-
COSY (Correlation Spectroscopy): Mapping the Proton Network
-
Function: COSY is the primary tool for identifying proton-proton coupling networks.[2] In this case, a clear correlation path would be observed from H-1' through H-2' and H-3' to the H-4' protons, unequivocally establishing the linear butanetetrol spin system. Similarly, correlations between adjacent aromatic protons (e.g., H-5 to H-6) confirm the substitution pattern on the benzene (B151609) ring of the quinoxaline.
-
Comparison: COSY is superior to 1D analysis for tracing scalar couplings through a chain but provides no direct information about heteroatomic connections.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Function: This experiment is a powerful and sensitive method to correlate each proton signal with the signal of the carbon atom it is directly bonded to.[2] For example, the proton at 5.05 ppm (H-1') shows a cross-peak to the carbon at 73.2 ppm (C-1'), instantly assigning that C-H pair. This is repeated for every C-H bond in the molecule.
-
Comparison: HSQC is far more definitive than trying to infer assignments from chemical shift predictions alone. It provides the direct C-H one-bond connectivity map.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton
-
Function: HMBC is arguably the most critical experiment for confirming the final structure, as it reveals correlations between protons and carbons that are two or three bonds away.[2][3]
-
The Decisive Correlation: The key to confirming the overall structure is observing an HMBC cross-peak between the proton on the butanetetrol chain at C-1' (H-1' at 5.05 ppm) and the quaternary carbon at C-2 of the quinoxaline ring (C-2 at 153.5 ppm). This ³J-coupling correlation bridges the two distinct fragments of the molecule, providing undeniable proof of their connectivity. Other HMBC correlations, such as from H-3 to C-2 and C-4a, further solidify the quinoxaline ring assignments.
-
Comparison: While COSY connects protons and HSQC links them to their carbons, only HMBC can "see" across quaternary carbons and heteroatoms to piece together the entire molecular skeleton.
-
Experimental Protocols
High-quality data is essential for accurate structure elucidation. The following are generalized protocols for the key experiments.
General Conditions:
-
Sample: ~10-20 mg of this compound
-
Solvent: ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Spectrometer: 500 MHz NMR Spectrometer (or higher)
-
Temperature: 298 K
1. COSY (Gradient-Selected Double-Quantum Filtered)
-
Pulse Program: gpdqfcosy
-
Spectral Width (F2 and F1): 0-10 ppm
-
Acquired Data Points (F2): 2048
-
Number of Increments (F1): 256 to 512
-
Scans per Increment: 2 to 4
-
Relaxation Delay: 1.5 s
2. HSQC (Gradient-Selected, Phase-Sensitive with DEPT editing)
-
Pulse Program: hsqcedetgpsp (allows differentiation of CH, CH₂ vs. CH₃)
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Acquired Data Points (F2): 1024
-
Number of Increments (F1): 256
-
Scans per Increment: 2
-
¹J C-H Coupling Constant: Optimized for 145 Hz
-
Relaxation Delay: 1.5 s
3. HMBC (Gradient-Selected, Magnitude Mode)
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 0-10 ppm
-
Spectral Width (F1 - ¹³C): 0-180 ppm
-
Acquired Data Points (F2): 2048
-
Number of Increments (F1): 256 to 512
-
Scans per Increment: 4 to 8
-
Long-Range Coupling Constant: Optimized for 8 Hz (to observe ²J and ³J correlations)
-
Relaxation Delay: 2.0 s
By systematically applying this suite of advanced NMR techniques, the complete and unambiguous structure of this compound can be confirmed with a high degree of confidence, providing the foundational data necessary for further research and development.
References
Evaluating Off-Target Effects of Novel Compounds: A Comparative Guide for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents such as 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, a compound with potential applications in neurological disorders and cancer, necessitates a thorough evaluation of their on- and off-target effects.[1] Off-target interactions, where a drug binds to unintended molecular targets, are a significant cause of adverse effects and drug development failure.[2][3] This guide provides a comparative overview of modern methodologies for assessing the off-target effects of investigational compounds in cellular models, using this compound as a representative example.
Data Presentation: Comparison of Off-Target Evaluation Methodologies
A variety of computational and experimental approaches are available to identify and characterize off-target interactions. The choice of method depends on the stage of drug development, the nature of the compound, and the specific questions being addressed.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Computational Prediction (e.g., OTSA) | In silico screening against large databases of protein structures and compound activity data to predict potential off-target binding.[2][3] | High-throughput, cost-effective, provides an early assessment of potential liabilities.[2] | Predictive accuracy may not always align with experimental results; dependent on the quality and coverage of databases.[4] | High |
| Cell-Free Biochemical Assays (e.g., Digenome-seq, CIRCLE-seq) | In vitro assays using purified enzymes and genomic DNA to identify all potential cleavage sites of a nuclease-based therapeutic.[5][6] | Highly sensitive for detecting potential off-target sites, independent of cellular context.[5][6] | May not reflect the in vivo situation due to the absence of chromatin structure and cellular repair mechanisms.[5] | Medium to High |
| Cellular Assays (e.g., GUIDE-seq, Reporter Assays) | Methods that detect off-target events within a living cell, taking into account the cellular environment.[4][5] | Provide more biologically relevant data by considering factors like chromatin accessibility and DNA repair.[5] | May have lower sensitivity than biochemical assays and can be resource-intensive.[4][5] | Low to Medium |
| Phenotypic Screening | Assessing changes in cellular functions, growth, or behavior to identify the broader impact of a compound.[4] | Provides a functional readout of off-target effects and can uncover unexpected biological consequences. | Indirectly assesses off-target effects and may not identify the specific molecular targets.[4] | High |
| Protein & Cell Microarrays | High-throughput screening of a compound against a large library of human proteins or engineered cell lines expressing specific targets.[7][8] | Allows for the simultaneous screening of thousands of potential off-targets, providing a broad specificity profile.[7] | Can have false positives and negatives; interactions may not always translate to a functional effect in a physiological context.[7] | High |
| CRISPR-Based Genetic Screens | Unbiased genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby revealing its targets and pathways.[9] | Unbiased and does not require modification of the small molecule.[9] | Can be complex and time-consuming to perform and validate. | Low to Medium |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of off-target effect studies. Below are outlines for key experimental approaches.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)
This cellular method is used to identify the off-target cleavage sites of engineered nucleases like CRISPR-Cas9.
-
Oligonucleotide Incorporation: A short, double-stranded oligodeoxynucleotide (dsODN) is introduced into cells along with the nuclease.
-
Nuclease-Induced Double-Strand Breaks (DSBs): The nuclease creates DSBs at both on-target and off-target sites.
-
dsODN Integration: The cell's DNA repair machinery integrates the dsODN into the DSBs.
-
Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and sheared.
-
Library Preparation: DNA fragments containing the integrated dsODN are selectively amplified.
-
Next-Generation Sequencing (NGS): The amplified fragments are sequenced to identify the genomic locations of the DSBs, revealing the off-target sites.
Reporter Gene Assay for Off-Target Activity
This assay provides a functional readout of off-target effects on a specific signaling pathway.
-
Cell Line Engineering: A reporter cell line is created by stably transfecting cells with a plasmid containing a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is regulated by a specific transcription factor.
-
Compound Treatment: The engineered cells are treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: Cells are incubated for a sufficient period to allow for any on- or off-target effects to manifest as changes in reporter gene expression.
-
Signal Detection: The reporter signal is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Changes in reporter gene expression in response to the compound are quantified and compared to controls to determine if the compound is modulating the activity of the signaling pathway.
Cell Microarray Off-Target Screening
This high-throughput method assesses the binding of a compound to a wide array of human proteins expressed on the surface of cells.[7]
-
Microarray Preparation: A microarray is created with thousands of spots, each containing a specific human cell line engineered to overexpress a particular plasma membrane or secreted protein.[7]
-
Compound Incubation: A labeled version of the test compound is incubated with the cell microarray.
-
Washing: Unbound compound is washed away.
-
Signal Detection: The microarray is scanned to detect the binding of the labeled compound to specific cell spots.[7]
-
Hit Identification and Confirmation: Spots with significant signal are identified as potential off-targets. These interactions are then typically confirmed using secondary assays.[7]
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seqwell.com [seqwell.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Disposal Protocol for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Immediate Reference: This document outlines the essential procedures for the safe disposal of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (CAS: 80840-09-1), a compound utilized in pharmaceutical development and biochemical research. Due to the limited availability of specific disposal directives in safety data sheets (SDS), a conservative approach treating the substance as hazardous waste is mandatory.
Researchers, scientists, and drug development professionals must adhere to the following step-by-step guide to ensure safety and regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure all necessary personal protective equipment is in use and that the work area is properly equipped.
-
Engineering Controls: A certified chemical fume hood must be used when handling the compound to minimize inhalation risk. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE): Adherence to the following PPE standards is required.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically-resistant gloves | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a fume hood negates the need for a respirator | If handled outside a hood, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
Follow this workflow to safely prepare and dispose of this compound waste.
-
Waste Characterization: Treat all this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid waste, including the pure compound and contaminated disposables, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "80840-09-1"
-
Accumulation Start Date
-
Primary Hazard(s) (e.g., "Irritant," "Handle with Caution")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep the container closed except when adding waste.
-
Disposal Request: Once the container is full or ready for pickup, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for collection and final disposal.
-
Regulatory Compliance: Final disposal must be conducted by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately.
-
Control: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials, including the absorbent and any contaminated PPE, into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory System
Due to the powdered nature of this solid compound, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes. Engineering controls and appropriate PPE are mandatory to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields. |
| Chemical Goggles | Required when there is a risk of splashing or significant dust generation. | |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Nitrile, neoprene, or butyl rubber are suitable materials. Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving. |
| Body Protection | Lab Coat | A standard lab coat is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Full-Body Suit | Recommended for large-scale operations or in case of a significant spill. | |
| Respiratory Protection | N95 or higher Respirator | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood or a glove box is highly recommended, especially when weighing or transferring the powder.
-
Handling : Avoid direct contact with the skin and eyes. Prevent the formation and dispersion of dust. Use appropriate tools for weighing and transferring the solid material.
-
Storage : Store the compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated. Keep it away from incompatible materials.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation. Place the material into a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area. Restrict access. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and durable container.
-
Waste Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal Method : The primary recommended method of disposal is through a licensed hazardous waste disposal company. Depending on local regulations, incineration or secure landfilling may be appropriate disposal routes for nitrogen-containing heterocyclic compounds.
-
Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
